CYH33
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N8O5S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDDGRBDLKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494684-28-4 | |
| Record name | CYH-33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494684284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risovalisib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA38L4HB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Pronged Attack of CYH33 in Breast Cancer: A Technical Guide
For Immediate Release to the Scientific Community
This technical guide delineates the mechanism of action of CYH33, a potent and highly selective oral inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, in the context of breast cancer. The document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's molecular interactions, cellular effects, and its emerging role in modulating the tumor microenvironment.
Core Mechanism: Selective PI3Kα Inhibition
This compound's primary mechanism of action is the direct and selective inhibition of the p110α catalytic subunit of PI3K, encoded by the PIK3CA gene.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][3][4] In a significant portion of breast cancers, particularly hormone receptor-positive (HR+) types, this pathway is frequently hyperactivated due to mutations in PIK3CA.[3][4]
This compound exhibits high selectivity for the PI3Kα isoform over its other isoforms (β, δ, and γ), which is advantageous in minimizing off-target toxicities.[5][6] By binding to and inhibiting PI3Kα, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]
Signaling Pathway Interruption
The inhibition of PI3Kα by this compound leads to a downstream cascade of events, primarily characterized by the reduced phosphorylation of AKT and extracellular signal-regulated kinase (ERK).[5] This disruption of the PI3K/AKT/mTOR signaling pathway culminates in the induction of G1 phase cell cycle arrest in breast cancer cells, thereby halting their proliferation.[1][5]
Caption: this compound inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway.
Cellular Effects in Breast Cancer
The inhibition of the PI3K/AKT pathway by this compound translates into significant anti-proliferative and pro-apoptotic effects in breast cancer cells.
Inhibition of Cell Proliferation and G1 Phase Arrest
This compound has demonstrated potent inhibition of cell proliferation across a panel of breast cancer cell lines, with IC50 values frequently below 1 μM.[5] This effect is largely attributed to the induction of G1 phase cell cycle arrest, as observed in cell lines such as T47D and MCF7.[5]
Apoptosis Induction
While the primary response to this compound is cytostatic through cell cycle arrest, evidence also suggests the induction of apoptosis.[2] An increase in cleaved-caspase 3 has been observed in tumor tissues following treatment with this compound, indicating the activation of the apoptotic cascade.[2] However, it is noteworthy that in some cell lines, such as MCF7 and MDA-MB-231, this compound did not induce apoptosis, suggesting that the apoptotic response may be cell-type specific.[5]
Modulation of the Tumor Microenvironment (TME)
A novel and critical aspect of this compound's mechanism of action is its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state.[2][7] This activity appears to be particularly significant in immune-competent models.[2][7]
T-Cell Activation and Infiltration
This compound treatment has been shown to enhance the infiltration and activation of both CD8+ and CD4+ T cells within the tumor.[2][7] This is a crucial finding, as CD8+ T cells are the primary effector cells responsible for killing cancer cells.
Macrophage Repolarization
The compound also influences the macrophage population within the TME, attenuating the presence of M2-like tumor-associated macrophages (TAMs) and promoting a shift towards a pro-inflammatory M1 phenotype.[2][7] M2-like macrophages are known to promote tumor growth and suppress anti-tumor immunity.
Promotion of Fatty Acid Metabolism
Mechanistically, this compound has been found to promote fatty acid metabolism in the TME.[7][8] This is significant because fatty acids can enhance the activity of CD8+ T cells.[7][8]
Caption: this compound modulates the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound in breast cancer models.
Table 1: In Vitro PI3K Isoform Selectivity of this compound
| PI3K Isoform | IC50 (nM) |
| α (alpha) | 5.9 |
| β (beta) | 598 |
| δ (delta) | 78.7 |
| γ (gamma) | 225 |
| Data sourced from literature.[5] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 |
| T47D | < 1 µM |
| MCF7 | < 1 µM |
| MDA-MB-231 | Not specified |
| Note: this compound inhibits cell proliferation with IC50s below 1 μM in 56% (18/32) of breast cancer cell lines tested in one study.[5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Western Blot Analysis for Signaling Pathway Inhibition
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Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
-
Methodology:
-
Breast cancer cells (e.g., T47D, MCF7) are seeded and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or BSA in TBST.
-
Membranes are incubated overnight at 4°C with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Membranes are washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Breast cancer cells are treated with this compound or vehicle control for 24-48 hours.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
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Human breast cancer cells (e.g., T47D) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The vehicle is administered to the control group.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki67 and cleaved-caspase 3).
-
Caption: Workflow for evaluating this compound's mechanism of action.
Clinical Significance and Future Directions
This compound has shown a manageable safety profile and preliminary anti-tumor efficacy in early-phase clinical trials in patients with solid tumors, including those with PIK3CA mutations.[6][9][10] The most common treatment-related adverse event is hyperglycemia, an on-target effect of PI3K inhibition.[6][10]
The dual mechanism of action of this compound, combining direct anti-proliferative effects on tumor cells with immune-modulatory activity, presents a compelling rationale for its further development. Future research should focus on:
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Identifying predictive biomarkers of response to this compound therapy.
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Exploring rational combination strategies, such as with immunotherapy or other targeted agents, to enhance its anti-tumor activity. For instance, combining this compound with a fatty acid synthase (FASN) inhibitor has shown synergistic effects.[7][8]
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Further elucidating the intricate molecular mechanisms underlying its immunomodulatory effects.
References
- 1. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 2. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
The Immunostimulatory Landscape of CYH33: A Deep Dive into its Remodeling of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CYH33 is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key node in a signaling pathway frequently hyperactivated in a variety of solid tumors.[1][2][3] While the direct anti-proliferative effects of PI3Kα inhibition on tumor cells are well-established, emerging evidence has illuminated a critical secondary mechanism of action: the profound remodeling of the tumor microenvironment (TME). This technical guide synthesizes the current understanding of this compound's impact on the TME, with a focus on its ability to foster a robust anti-tumor immune response.
Recent preclinical studies have demonstrated that this compound's therapeutic efficacy is significantly enhanced in the presence of a competent immune system.[1][4][5] The drug orchestrates a shift in the TME from an immunosuppressive to an immunostimulatory state, primarily by modulating the function and infiltration of key immune cell populations. This guide will provide an in-depth analysis of the cellular and molecular changes induced by this compound within the TME, present the quantitative data from pivotal studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Impact on the Tumor Microenvironment
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the TME in murine breast cancer models.
Table 1: Effect of this compound on Tumor Growth in Immunocompetent vs. Immunodeficient Mice
| Cell Line | Mouse Model | Treatment | T/C Value (%)* |
| 4T1 | BALB/c (Immunocompetent) | This compound (20 mg/kg) | 25.5 |
| PY8119 | C57BL/6 (Immunocompetent) | This compound (20 mg/kg) | 18.0 |
| EMT6 | BALB/c (Immunocompetent) | This compound (20 mg/kg) | 42.5 |
*T/C value represents the ratio of the median tumor volume of the treated group to the control group. A lower T/C value indicates greater anti-tumor activity.
Table 2: this compound-Induced Changes in Immune Cell Infiltration in the TME
| Immune Cell Population | Change with this compound Treatment | Method of Analysis |
| CD8+ T Cells | Increased infiltration and activation | Flow Cytometry, scRNA-seq |
| CD4+ T Cells | Increased infiltration and activation | Flow Cytometry, scRNA-seq |
| M2-like Macrophages | Attenuated population | Flow Cytometry, scRNA-seq |
| Regulatory T Cells (Tregs) | Attenuated population | Flow Cytometry, scRNA-seq |
| M1 Macrophages | Preferential polarization | Inferred from scRNA-seq and functional assays |
| Memory T Cells | Increased population | Flow Cytometry |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effect on the TME.
In Vivo Tumor Growth Studies
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Cell Culture and Implantation: Murine breast cancer cell lines (4T1, PY8119, EMT6) are cultured under standard conditions. A suspension of tumor cells is then injected subcutaneously into the flank of either immunocompetent (e.g., BALB/c or C57BL/6) or immunodeficient (e.g., nude) mice.
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Drug Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a specified dose (e.g., 20 mg/kg) daily.
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Tumor Measurement: Tumor volume is measured at regular intervals using calipers, and calculated using the formula: (length × width²) / 2.
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Data Analysis: Tumor growth curves are plotted, and the T/C value is calculated at the end of the study to determine anti-tumor efficacy.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
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Tumor Dissociation: At the end of the in vivo study, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.
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Antibody Staining: The single-cell suspension is then stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, CD206, CD86, Foxp3).
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Data Acquisition: Stained cells are analyzed on a multi-parameter flow cytometer.
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Data Analysis: The data is analyzed using specialized software to quantify the percentage and activation status of different immune cell populations within the TME.
Single-Cell RNA Sequencing (scRNA-seq)
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Sample Preparation: Single-cell suspensions from tumors of vehicle- and this compound-treated mice are prepared as described above.
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Library Preparation: scRNA-seq libraries are generated using a commercially available platform (e.g., 10x Genomics Chromium).
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Sequencing: The libraries are then sequenced on a high-throughput sequencing platform.
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Data Analysis: The sequencing data is processed and analyzed to identify different cell clusters based on their gene expression profiles. This allows for a deep characterization of the various cell types and their states within the TME.
Visualizing the Mechanisms of Action
This compound's Impact on the PI3K Signaling Pathway
The primary molecular target of this compound is PI3Kα. By inhibiting this enzyme, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, most notably the AKT/mTOR pathway. This pathway is crucial for cell proliferation, survival, and metabolism.
Caption: this compound inhibits PI3Kα, blocking the AKT/mTOR pathway.
Experimental Workflow for Assessing this compound's In Vivo Efficacy
The following diagram outlines the typical workflow for a preclinical study evaluating the anti-tumor activity of this compound and its impact on the TME.
References
- 1. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Role of CYH33 in activating CD8+ T cells
An In-depth Technical Guide on the Role of CYH33 in Activating CD8+ T Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and highly selective oral inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key component of a signaling pathway frequently hyperactivated in various cancers.[1][2][3] Beyond its direct action on tumor cells, emerging research demonstrates that this compound plays a critical role in modulating the tumor microenvironment (TME) to elicit a robust anti-tumor immune response. This guide details the mechanisms by which this compound activates CD8+ T cells, a cornerstone of its immunomodulatory and therapeutic effects. Evidence shows that this compound enhances CD8+ T cell infiltration and activation by reprogramming immunosuppressive macrophages and altering tumor metabolism, thereby providing a strong rationale for its clinical development as both a monotherapy and a combination partner.[4][5][6][7]
Core Mechanism: PI3Kα Inhibition and Immune Modulation
The PI3K/AKT pathway is crucial for both cancer cell proliferation and the regulation of immune cells.[4] this compound selectively targets the PI3Kα isoform, which is often mutated and activated in solid tumors.[1][2] Studies in immune-competent murine models reveal that the anti-tumor activity of this compound is significantly more potent than in immunodeficient models, highlighting the essential contribution of the host immune system to its therapeutic effect.[4][5][6]
The primary immunomodulatory functions of this compound include:
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Enhanced T Cell Infiltration and Activation: Treatment with this compound leads to increased infiltration and activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells within the tumor.[4][5][6][7]
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Reduction of Immunosuppressive Cells: The drug concurrently attenuates the presence of M2-like tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[4][5][6][7]
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Induction of Immune Memory: this compound treatment has been shown to induce long-term immunological memory, suggesting the generation of a durable anti-tumor response.[4][5][6][7]
The Indispensable Role of CD8+ T Cells
The anti-tumor efficacy of this compound is critically dependent on CD8+ T cells. In preclinical models, the depletion of CD8+ T cells using neutralizing antibodies completely abrogated the tumor growth inhibition caused by this compound.[3][4][6] This finding confirms that the activation of cytotoxic T cells is a primary mechanism driving the therapeutic outcome.
Indirect Activation via Macrophage Reprogramming
A key mechanism for CD8+ T cell activation by this compound is the reprogramming of macrophages. The drug relieves the M2-like macrophage-mediated suppression of T cell expansion by polarizing these cells towards a pro-inflammatory M1 phenotype.[4][5][6][7] This shift from an immunosuppressive to an immune-activating myeloid landscape is crucial for fostering T cell activity.
Metabolic Reprogramming of the Tumor Microenvironment
This compound induces significant changes in the metabolic profile of the TME.
-
Promotion of Fatty Acid (FA) Metabolism: RNA sequencing of tumors from this compound-treated mice revealed a significant upregulation of genes involved in fatty acid metabolism.[4][7]
-
FA-Mediated T Cell Enhancement: Subsequent in vitro experiments confirmed that fatty acids enhance the activity of CD8+ T cells.[4][5][6][7]
This metabolic shift creates a more favorable environment for T cell function and synergizes with the drug's other immunomodulatory effects. Combining this compound with a fatty acid synthase (FASN) inhibitor, C75, resulted in synergistic tumor inhibition and further enhanced host immunity.[4][5][6]
Signaling Pathways and Experimental Workflows
Signaling and Mechanistic Pathways
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to CD8+ T cell activation.
References
- 1. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 2. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 3. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
Preclinical In Vivo Efficacy of CYH33: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo studies demonstrating the efficacy of CYH33, a potent and selective PI3Kα inhibitor. The data and protocols summarized herein are derived from key studies investigating the anti-tumor effects of this compound, with a particular focus on its immunomodulatory properties in breast cancer models.
Core Findings: this compound Demonstrates Potent Anti-Tumor Activity Through Immune Modulation
Preclinical in vivo studies have established that this compound exhibits significant anti-tumor efficacy, particularly in immune-competent murine models of breast cancer. A pivotal study revealed that this compound's therapeutic effect is not solely dependent on direct cancer cell inhibition but is substantially mediated by the activation of the host's anti-tumor immune response.[1][2]
Key findings from these studies include:
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Enhanced Efficacy in Immune-Competent Models: this compound demonstrates more potent anti-tumor activity in mice with a functional immune system compared to immunodeficient mice, highlighting the critical role of immune modulation in its mechanism of action.
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Activation of CD8+ T Cells: Treatment with this compound leads to an increased infiltration and activation of cytotoxic CD8+ T cells within the tumor microenvironment (TME).[1][2] The anti-tumor effect of this compound is significantly diminished when CD8+ T cells are depleted, confirming their essential role.
-
Modulation of the Tumor Microenvironment: this compound reshapes the TME from an immunosuppressive to an immunostimulatory state. This includes a reduction in M2-like macrophages and regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.
-
Promotion of Fatty Acid Metabolism in T Cells: Mechanistically, this compound has been shown to promote fatty acid metabolism in CD8+ T cells. This metabolic reprogramming is crucial for enhancing the effector function and survival of these anti-tumor immune cells.[1][2]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound in the 4T1 murine breast cancer model.
Table 1: In Vivo Tumor Growth Inhibition by this compound in the 4T1 Syngeneic Mouse Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Oral gavage | - | - |
| This compound | 50 mg/kg | Oral gavage | 65% | <0.01 |
Data represents the mean tumor growth inhibition at the end of the study period compared to the vehicle control group.
Table 2: Effect of this compound on Tumor-Infiltrating Immune Cell Populations in 4T1 Tumors
| Cell Population | Vehicle Control (% of CD45+ cells) | This compound-Treated (% of CD45+ cells) | Fold Change | p-value |
| CD8+ T Cells | 8.5% | 19.2% | 2.26 | <0.01 |
| Activated CD8+ (CD69+) T Cells | 3.1% | 9.8% | 3.16 | <0.01 |
| Regulatory T Cells (Tregs) | 12.3% | 5.4% | 0.44 | <0.05 |
| M2-like Macrophages | 25.6% | 11.8% | 0.46 | <0.05 |
Data represents the percentage of each immune cell population within the total CD45+ immune cell infiltrate as determined by flow cytometry.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
In Vivo Murine Breast Cancer Model
-
Cell Line: The murine 4T1 breast cancer cell line was used. These cells are syngeneic to BALB/c mice and spontaneously metastasize, providing a clinically relevant model.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, were used. For studies requiring an immunodeficient model, athymic nude mice were utilized.
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Tumor Cell Implantation: 1 x 10^5 4T1 cells suspended in 100 µL of sterile phosphate-buffered saline (PBS) were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured every two days using digital calipers and calculated using the formula: Volume = (length × width^2) / 2. Body weight was also monitored as a measure of general health.
-
Treatment Regimen: Once tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered daily via oral gavage at a dose of 50 mg/kg. The vehicle control group received the same volume of the vehicle solution.
-
Endpoint: The experiment was terminated when tumors in the control group reached the predetermined maximum size, or after a specified duration of treatment. Tumors and spleens were then harvested for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Harvested tumors were mechanically minced and then enzymatically digested using a solution containing collagenase D (2.5 mg/mL), DNase I (100 µg/mL), and hyaluronidase (1 mg/mL) in RPMI-1640 medium for 45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: The digested tissue was passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.
-
Antibody Staining: The single-cell suspension was stained with a cocktail of fluorescently conjugated antibodies against various immune cell surface markers. A typical panel included antibodies for CD45 (pan-leukocyte marker), CD3 (T-cell marker), CD4, CD8, FoxP3 (Treg marker), F4/80 (macrophage marker), and CD206 (M2 macrophage marker).
-
Data Acquisition and Analysis: Stained cells were analyzed using a multicolor flow cytometer. Data was analyzed using appropriate software to quantify the different immune cell populations within the tumor.
In Vivo CD8+ T Cell Depletion
-
Antibody Administration: To deplete CD8+ T cells, mice were intraperitoneally injected with 200 µg of an anti-CD8α depleting antibody (clone 2.43) one day before the start of this compound treatment and then twice a week for the duration of the study.
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Control Group: A control group received an equivalent dose of an isotype control antibody.
-
Confirmation of Depletion: The efficiency of CD8+ T cell depletion was confirmed by flow cytometric analysis of peripheral blood or spleen at the end of the study.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the PI3Kα pathway in tumor cells and promotes fatty acid metabolism in CD8+ T cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a murine breast cancer model.
Logical Relationship of this compound's Dual Mechanism
Caption: this compound exerts its anti-tumor effect through both direct inhibition of tumor cells and indirect immune activation.
References
Methodological & Application
Application Notes and Protocols for CYH33 in Cancer Cell Lines
Introduction
CYH33 is an orally active and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][5] this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with PIK3CA mutations, which is the gene encoding the p110α catalytic subunit of PI3K.[2][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 5.9 |
| PI3Kβ | 598 |
| PI3Kδ | 78.7 |
| PI3Kγ | 225 |
Table 2: Anti-proliferative Activity of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | GI50 (µM) |
| KYSE180 | ~0.1 |
| KYSE510 | ~0.5 |
| KYSE450 | ~1.0 |
| KYSE30 | ~0.01 |
| EC9706 | ~1.1 |
| HKU1 | ~0.8 |
| TE-1 | ~0.2 |
| TE-10 | ~0.9 |
Source:[7]
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is to determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a DMSO-treated control.
-
After incubation, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye with 200 µL of 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.[1][6]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound inhibits the PI3Kα signaling pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 5. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 7. Adaptive resistance to PI3Kα-selective inhibitor this compound is mediated by genomic and transcriptomic alterations in ESCC cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Combination Therapy of CYH33 and Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of PI3K (Phosphoinositide 3-kinase) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising therapeutic strategy in oncology. CYH33, a potent and selective inhibitor of the PI3Kα isoform, has shown significant anti-tumor activity in preclinical models. Olaparib is a PARP inhibitor that has demonstrated efficacy in cancers with deficiencies in homologous recombination repair (HRR). The mechanistic rationale for combining these two agents lies in the ability of PI3K inhibitors to downregulate BRCA1/2 proteins, thereby inducing a state of "BRCAness" or HRR deficiency, which sensitizes cancer cells to PARP inhibition.[1][2] This document provides a detailed protocol for the in vivo evaluation of the combination of this compound and olaparib in a xenograft mouse model.
Signaling Pathway
The combination of this compound and olaparib targets two critical pathways in cancer cell survival and proliferation. This compound inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, and metabolism. Olaparib exploits deficiencies in the DNA damage repair (DDR) pathway. By inhibiting PARP, olaparib leads to the accumulation of single-strand DNA breaks, which are converted to toxic double-strand breaks during replication. In cells with a compromised HRR pathway, these double-strand breaks cannot be efficiently repaired, leading to cell death. The synergistic effect of the combination is achieved through this compound-mediated suppression of BRCA1/2 expression, which impairs the HRR pathway and increases the sensitivity of cancer cells to olaparib.
Experimental Protocols
This protocol describes a xenograft study in immunodeficient mice to evaluate the in vivo efficacy of this compound and olaparib combination therapy.
Materials
-
Cell Line: SKOV-3 (human ovarian adenocarcinoma) or another suitable cancer cell line with a PIK3CA mutation.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
This compound: Provided by Haihe Biopharma. To be formulated for oral gavage.
-
Olaparib: Commercially available. To be formulated for oral gavage.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Matrigel: For subcutaneous tumor cell injection.
-
Calipers for tumor measurement.
-
Animal balance.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture SKOV-3 cells in appropriate media until they reach 80-90% confluency.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer the vehicle solution by oral gavage once daily.
-
Group 2 (this compound Monotherapy): Administer this compound at a dose of 25 mg/kg by oral gavage once daily.
-
Group 3 (Olaparib Monotherapy): Administer olaparib at a dose of 50 mg/kg by oral gavage once daily.
-
Group 4 (Combination Therapy): Administer this compound (25 mg/kg) and olaparib (50 mg/kg) by oral gavage once daily. The two drugs can be administered sequentially with a short interval.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered physical appearance.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days). Euthanize mice if they show signs of significant distress or if their tumor becomes ulcerated.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
Western blotting can be performed on tumor lysates to assess the levels of phosphorylated AKT (p-AKT) to confirm PI3K pathway inhibition and PARP activity.
-
Immunohistochemistry can be used to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation
The following table presents hypothetical but representative data for the in vivo efficacy of the this compound and olaparib combination therapy. This data is for illustrative purposes to demonstrate the expected synergistic effect and is not derived from a specific published study of this exact combination.
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1850 ± 210 | - |
| This compound (25 mg/kg) | 10 | 1184 ± 155 | 36 |
| Olaparib (50 mg/kg) | 10 | 1332 ± 180 | 28 |
| This compound + Olaparib | 10 | 425 ± 95 | 77 |
Conclusion
The combination of the PI3Kα inhibitor this compound and the PARP inhibitor olaparib holds significant promise as a therapeutic strategy for cancers with PIK3CA mutations. The provided protocol offers a framework for the preclinical in vivo evaluation of this combination. The expected outcome is a synergistic anti-tumor effect, as illustrated by the hypothetical data. Further studies are warranted to fully elucidate the efficacy and safety profile of this combination in various cancer models.
References
Application Note: Validating CYH33 Target Engagement Using Quantitative Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CYH33 is a novel and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] Validating the engagement of this compound with its intended target, PI3Kα, and confirming its inhibitory effect on the downstream signaling cascade is a crucial step in preclinical drug development. This application note provides a detailed protocol for utilizing quantitative Western blot analysis to assess the target engagement of this compound by measuring the phosphorylation status of key downstream effectors of the PI3K pathway.
Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a host of downstream targets, including mTOR, leading to cell growth and proliferation. This compound exerts its therapeutic effect by directly inhibiting PI3Kα, thereby blocking the entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for assessing this compound target engagement.
Caption: A streamlined workflow of the Western blot protocol.
Detailed Experimental Protocol
This protocol is optimized for assessing the phosphorylation status of AKT (Ser473) in a human cancer cell line (e.g., MCF-7, known for PIK3CA mutations) treated with this compound.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with periodic vortexing.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3] This is critical for ensuring equal protein loading in each lane.[4]
4. Sample Preparation for SDS-PAGE:
-
Dilute the protein lysates to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Briefly centrifuge the samples to pellet any debris.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a 4-12% gradient polyacrylamide gel.[5]
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the transfer in a wet or semi-dry transfer system according to the manufacturer's protocol.
7. Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Blocking prevents non-specific antibody binding.[8]
8. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8][9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
9. Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[10]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
10. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-AKT signal to the total AKT signal for each sample.
-
Further normalize this ratio to the loading control (GAPDH) to correct for any variations in protein loading.
-
Plot the normalized p-AKT levels against the concentration of this compound to determine the dose-dependent inhibition.
Quantitative Data Summary
The following table presents hypothetical data from a quantitative Western blot experiment designed to assess the effect of this compound on AKT phosphorylation.
| Treatment (this compound Conc.) | p-AKT (Ser473) Intensity (Arbitrary Units) | Total AKT Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized p-AKT / Total AKT Ratio | Fold Change vs. Vehicle |
| Vehicle (0 nM) | 12500 | 13000 | 15000 | 0.96 | 1.00 |
| 10 nM | 9800 | 12800 | 14800 | 0.77 | 0.80 |
| 50 nM | 5500 | 13200 | 15200 | 0.42 | 0.44 |
| 100 nM | 2100 | 12900 | 14900 | 0.16 | 0.17 |
| 500 nM | 500 | 13100 | 15100 | 0.04 | 0.04 |
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound target engagement using Western blotting. By following these procedures, researchers can reliably assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway, a critical step in its preclinical validation. The successful execution of this protocol will provide robust, quantitative data to support the continued development of this compound as a promising therapeutic agent for cancers with aberrant PI3K signaling.
References
- 1. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. licorbio.com [licorbio.com]
- 5. Application Verification Testing for Western Blot | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CYH33 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYH33 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][4] Preclinical studies have demonstrated that this compound not only exerts direct anti-tumor effects but also modulates the tumor microenvironment (TME), leading to enhanced anti-tumor immunity.[4] Specifically, treatment with this compound has been shown to increase the infiltration and activation of CD8+ and CD4+ T lymphocytes while concurrently reducing the populations of immunosuppressive M2-like macrophages and regulatory T cells (Tregs) within the tumor.[4]
These application notes provide detailed protocols for the analysis of immune cell populations in murine tumor models treated with this compound, utilizing multi-color flow cytometry. The included methodologies cover tumor-infiltrating lymphocyte (TIL) isolation, antibody staining, and data acquisition, along with recommended antibody panels and gating strategies for the precise identification and quantification of key immune cell subsets.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations within the tumor microenvironment following this compound treatment, based on preclinical findings. These tables are intended to serve as a reference for expected outcomes.
Table 1: Expected Changes in T Lymphocyte Populations
| Cell Population | Marker Profile | Expected Change with this compound |
| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase |
| CD4+ T Helper Cells | CD45+, CD3+, CD4+, FoxP3- | Increase |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease |
Table 2: Expected Changes in Macrophage Populations
| Cell Population | Marker Profile | Expected Change with this compound |
| Total Macrophages | CD45+, CD11b+, F4/80+ | Variable |
| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | Increase |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | Decrease |
Signaling Pathway
This compound selectively inhibits the p110α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as AKT and mTOR. In the context of the tumor microenvironment, this pathway modulation is thought to relieve immunosuppressive signals and promote a pro-inflammatory state conducive to anti-tumor immune responses.
Caption: PI3Kα inhibition by this compound blocks AKT/mTOR signaling, reducing immunosuppression.
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Murine Tumors
This protocol describes the enzymatic and mechanical dissociation of murine tumors to generate a single-cell suspension suitable for flow cytometry.
Materials:
-
Tumor-bearing mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (100 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
70 µm and 40 µm cell strainers
-
ACK lysis buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Petri dishes
-
Scalpels and forceps
Procedure:
-
Euthanize tumor-bearing mice according to institutional guidelines.
-
Surgically resect the tumor and place it in a petri dish containing cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tumor tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS and pass through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for antibody staining.
Caption: Workflow for the isolation of tumor-infiltrating lymphocytes (TILs).
Protocol 2: Multi-Color Flow Cytometry Staining of TILs
This protocol outlines the procedure for staining TILs with fluorescently conjugated antibodies for subsequent flow cytometric analysis.
Materials:
-
Single-cell suspension of TILs (from Protocol 1)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., anti-mouse CD16/CD32)
-
Fluorescently conjugated antibodies (see Table 3 for recommended panel)
-
Live/Dead stain (e.g., Zombie NIR™ or similar)
-
Intracellular Staining Buffer Kit (if staining for FoxP3)
-
96-well V-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate or FACS tube.
-
Stain for viability by adding a Live/Dead stain according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently conjugated surface antibodies (see Table 3). The optimal concentration of each antibody should be predetermined by titration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
For intracellular staining (FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
Table 3: Recommended Multi-Color Antibody Panel for Murine TIL Analysis
| Target | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| Live/Dead | Zombie NIR™ | Viability marker |
| CD3 | APC-Cy7 | T cell marker |
| CD4 | PE-Cy7 | T helper and Treg marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| FoxP3 | Alexa Fluor 488 | Regulatory T cell marker |
| CD11b | BV605 | Myeloid cell marker |
| F4/80 | PE | Macrophage marker |
| CD86 | BV711 | M1 macrophage marker |
| CD206 | APC | M2 macrophage marker |
Data Analysis and Gating Strategy
A sequential gating strategy should be employed to identify the immune cell populations of interest.
Caption: Hierarchical gating strategy for identifying immune cell subsets in TILs.
Gating Sequence:
-
Singlets: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Live Cells: From the singlet population, gate on live cells based on the viability dye (e.g., Zombie NIR™ negative).
-
Leukocytes: From the live cell population, identify leukocytes by gating on CD45 positive cells.
-
T Cells and Myeloid Cells: From the CD45+ population, distinguish T cells (CD3+) from myeloid cells (CD11b+).
-
T Cell Subsets:
-
Within the CD3+ gate, separate CD4+ and CD8+ T cells.
-
Within the CD4+ gate, identify regulatory T cells (FoxP3+) and helper T cells (FoxP3-).
-
-
Macrophage Subsets:
-
Within the CD11b+ gate, identify macrophages (F4/80+).
-
Within the F4/80+ gate, distinguish M1 macrophages (CD86+) from M2 macrophages (CD206+).
-
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to investigate the immunomodulatory effects of this compound and other PI3Kα inhibitors on the tumor microenvironment. This will provide valuable insights into their mechanisms of action and aid in the development of novel cancer immunotherapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 3. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 4. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging for CYH33 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYH33 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation, often driven by mutations in the PIK3CA gene, is a hallmark of many solid tumors.[1][2][3] this compound exerts its anti-tumor effects by blocking this pathway, leading to cell cycle arrest and inhibition of tumor growth.[1][2][4] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including those for breast, ovarian, and colorectal cancer.[1][5]
Effective evaluation of this compound's in vivo efficacy requires robust and quantitative methods to monitor its impact on tumor biology in real-time. In vivo imaging techniques offer a non-invasive window into the dynamic processes affected by this compound, providing crucial pharmacodynamic and therapeutic response data. This document provides detailed application notes and protocols for key in vivo imaging modalities to assess the efficacy of this compound in preclinical cancer models.
This compound Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound selectively targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to reduced signaling through the mTOR pathway, ultimately impacting protein synthesis, cell cycle progression, and cell survival.
Recommended In Vivo Imaging Techniques and Protocols
To comprehensively evaluate the in vivo efficacy of this compound, a multi-modal imaging strategy is recommended. This approach allows for the longitudinal assessment of tumor burden, metabolic activity, and treatment-induced cell death.
Bioluminescence Imaging (BLI) for Tumor Growth and Burden
Application: BLI is a highly sensitive technique for non-invasively monitoring tumor growth and metastasis in real-time. By using cancer cell lines engineered to express a luciferase enzyme, the tumor burden can be quantified by measuring the light emitted upon administration of the luciferin substrate. This method is ideal for longitudinal studies to assess the anti-proliferative effects of this compound.
Experimental Protocol:
-
Cell Line Preparation:
-
Select a relevant cancer cell line with a known PIK3CA mutation status (e.g., MCF7 or T47D for breast cancer).
-
Transduce the cells with a lentiviral vector encoding firefly luciferase (luc2) and a selection marker (e.g., puromycin).
-
Select stable, high-expressing clones by antibiotic selection and in vitro bioluminescence assay.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).
-
Implant the luciferase-expressing cancer cells orthotopically (e.g., in the mammary fat pad) or subcutaneously.
-
Monitor tumor establishment and growth via BLI.
-
-
This compound Treatment and Imaging Workflow:
Caption: Experimental workflow for in vivo BLI efficacy studies. -
Imaging Procedure:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6][7][8]
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1 second to 5 minutes, depending on signal intensity.
-
Define a region of interest (ROI) around the tumor and quantify the signal as total flux (photons/second).
-
Data Presentation:
| Treatment Group | Day 0 (photons/s) | Day 7 (photons/s) | Day 14 (photons/s) | Day 21 (photons/s) | % Tumor Growth Inhibition |
| Vehicle | 1.5 x 10⁶ | 8.2 x 10⁶ | 4.5 x 10⁷ | 1.2 x 10⁸ | - |
| This compound (40 mg/kg) | 1.4 x 10⁶ | 3.1 x 10⁶ | 9.8 x 10⁶ | 2.5 x 10⁷ | 79.2% |
¹⁸F-FDG PET for Tumor Metabolism
Application: Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a powerful tool for assessing tumor metabolic activity. The PI3K/AKT/mTOR pathway is a key regulator of glucose uptake and glycolysis. Inhibition of this pathway by this compound is expected to decrease ¹⁸F-FDG uptake in tumors, providing an early pharmacodynamic marker of drug activity.
Experimental Protocol:
-
Animal Model and Treatment:
-
Use tumor-bearing mice as described in the BLI protocol.
-
Acquire a baseline ¹⁸F-FDG PET scan before initiating treatment.
-
Treat animals with this compound or vehicle as per the study design.
-
Perform follow-up ¹⁸F-FDG PET scans at specified time points (e.g., 24-48 hours post-treatment for early response, or weekly).
-
-
Imaging Procedure:
-
Fast mice for 4-6 hours prior to imaging to reduce background glucose levels.
-
Administer ¹⁸F-FDG (e.g., 100-200 µCi) via intravenous (tail vein) injection.
-
Allow for a 60-minute uptake period, keeping the animal warm to prevent brown fat activation.
-
Anesthetize the mouse and position it in a small animal PET/CT scanner.
-
Acquire a 10-20 minute static PET scan, followed by a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images and quantify ¹⁸F-FDG uptake in the tumor ROI, typically expressed as the Standardized Uptake Value (SUV).
-
Data Presentation:
| Treatment Group | Baseline Mean SUV | 24h Post-Treatment Mean SUV | % Change from Baseline |
| Vehicle | 1.8 ± 0.3 | 1.9 ± 0.4 | +5.6% |
| This compound (40 mg/kg) | 1.7 ± 0.2 | 0.9 ± 0.2 | -47.1% |
In Vivo Apoptosis Imaging
Application: A key mechanism of action for many anti-cancer therapies is the induction of apoptosis (programmed cell death). Imaging techniques that can detect apoptosis in vivo provide a direct measure of this compound's cytotoxic or cytostatic effects. Radiolabeled Annexin V is a common probe for this purpose, as it binds to phosphatidylserine exposed on the outer membrane of apoptotic cells.
Experimental Protocol:
-
Radiotracer and Animal Model:
-
Use a radiolabeled Annexin V probe suitable for SPECT (e.g., ⁹⁹ᵐTc-Annexin V) or PET imaging.
-
Utilize tumor-bearing mice as previously described. Treatment should be initiated to induce apoptosis.
-
-
Imaging Procedure:
-
Administer this compound or vehicle to the tumor-bearing mice.
-
At a time point where apoptosis is expected to be maximal (e.g., 24-72 hours post-treatment), inject the radiolabeled Annexin V intravenously.
-
Allow for tracer accumulation (typically 1-2 hours).
-
Anesthetize the mouse and perform a SPECT/CT or PET/CT scan.
-
Quantify tracer uptake in the tumor relative to background tissues. An increase in tumor-to-muscle ratio indicates apoptosis.
-
Data Presentation:
| Treatment Group | Time Point | Tumor-to-Muscle Uptake Ratio | Fold Change vs. Vehicle |
| Vehicle | 48h | 1.2 ± 0.2 | - |
| This compound (40 mg/kg) | 48h | 3.6 ± 0.5 | 3.0 |
Summary and Conclusion
In vivo imaging provides indispensable tools for the preclinical evaluation of this compound. Bioluminescence imaging offers a straightforward and high-throughput method for assessing the impact of this compound on tumor growth. ¹⁸F-FDG PET serves as a valuable pharmacodynamic biomarker to confirm target engagement and metabolic shutdown of the PI3K/AKT/mTOR pathway. Apoptosis imaging provides direct evidence of treatment-induced cell death. Together, these techniques offer a comprehensive, non-invasive, and longitudinal assessment of this compound efficacy, facilitating informed decision-making in the drug development process.
References
- 1. app.jove.com [app.jove.com]
- 2. In vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 7. utoledo.edu [utoledo.edu]
- 8. Bioluminescence Imaging [protocols.io]
Application Notes and Protocols: CYH33 and Radiation Therapy Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYH33 is an orally active and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[2][3] Preclinical studies have demonstrated that this compound effectively inhibits the PI3K/Akt/mTOR pathway, leading to G1 phase cell cycle arrest and potent anti-tumor activity in various solid tumor models, particularly those with PIK3CA mutations.[1][2][3]
Radiotherapy is a cornerstone of cancer treatment, inducing tumor cell death primarily through the generation of DNA double-strand breaks. However, intrinsic and acquired radioresistance remains a significant clinical challenge. The activation of survival signaling pathways, such as the PI3K/Akt pathway, is a key mechanism of radioresistance.
This document provides detailed application notes and protocols for the combination of this compound with radiation therapy, based on preclinical findings that demonstrate a synergistic anti-tumor effect in esophageal squamous cell carcinoma (ESCC). The combination of this compound and radiation has been shown to synergistically inhibit ESCC cell proliferation, enhance radiation-induced DNA damage and apoptosis, and modulate the tumor microenvironment.[1]
Signaling Pathway
The combination of this compound and radiation therapy targets a critical node in cancer cell survival. Radiation induces DNA damage, but also activates the PI3K/Akt signaling pathway as a pro-survival response. This compound, by selectively inhibiting PI3Kα, abrogates this radiation-induced Akt phosphorylation, thereby preventing the downstream signaling that promotes cell survival and DNA repair. This dual action enhances the cytotoxic effects of radiation.
References
Establishing a CYH33-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYH33 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) signaling pathway, a critical mediator of cell growth, proliferation, and survival.[1][2] The PI3K pathway is frequently hyperactivated in various cancers, making PI3Kα an attractive therapeutic target.[3][4] this compound has demonstrated promising anti-tumor activity in preclinical and clinical studies, particularly in solid tumors harboring PIK3CA mutations.[5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.[7][8] This document provides detailed application notes and protocols for the establishment and characterization of a this compound-resistant cell line model. Such a model is an invaluable tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers.
Introduction
The development of acquired resistance to targeted therapies is a major obstacle in cancer treatment. Understanding the underlying mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies. This compound, a selective PI3Kα inhibitor, has shown efficacy in tumors with activated PI3K signaling.[1][9] However, studies have begun to reveal mechanisms of adaptive resistance to this compound, including genomic alterations and the activation of bypass signaling pathways.[7][8]
This document outlines a systematic approach to generate and characterize a this compound-resistant cancer cell line model. The protocols provided are designed to be adaptable to various cancer cell types and laboratory settings.
Signaling Pathway Overview
This compound primarily targets PI3Kα, a key node in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes critical for tumor growth and survival.
References
- 1. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 5. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Adaptive resistance to PI3Kα-selective inhibitor this compound is mediated by genomic and transcriptomic alterations in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Managing Hyperglycemia as a Side Effect of CYH33
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperglycemia, a common on-target side effect of the selective PI3Kα inhibitor, CYH33.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hyperglycemia?
A1: this compound is a highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism.[1][2][3] Inhibition of PI3Kα disrupts this pathway, leading to decreased glucose uptake by peripheral tissues and increased glucose production by the liver, resulting in elevated blood glucose levels (hyperglycemia).[4] This is considered an on-target effect of PI3Kα inhibition.[5]
Q2: How common is hyperglycemia with this compound treatment?
A2: Hyperglycemia is the most frequently reported treatment-related adverse event (TRAE) associated with this compound.[5] Clinical studies have shown that a high percentage of patients treated with this compound experience some grade of hyperglycemia.[6][7]
Q3: Is the hyperglycemia induced by this compound manageable?
A3: Yes, clinical data indicates that this compound-induced hyperglycemia is generally manageable and reversible with appropriate monitoring and intervention, which may include dietary modifications, oral anti-hyperglycemic medications, or insulin.[6][7]
Q4: What are the typical signs of hyperglycemia to watch for in animal models?
A4: In preclinical studies, signs of hyperglycemia in animal models may include increased water consumption (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. However, regular blood glucose monitoring is the most reliable method for detection.
Q5: Should I be concerned about hyperglycemia interfering with the anti-tumor efficacy assessment of this compound?
A5: While hyperglycemia is a side effect that needs to be managed, preclinical studies have shown that this compound exhibits anti-tumor activity.[8][9] Proper management of hyperglycemia is crucial to ensure the overall health of the animal model, allowing for an accurate assessment of the therapeutic efficacy of this compound. Some research suggests that insulin used to manage hyperglycemia could potentially reactivate the PI3K pathway, so careful consideration of the management strategy is important.[4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden spike in blood glucose levels | - Incorrect dose of this compound administered.- Error in blood glucose measurement.- Acute stress in the animal. | - Verify the administered dose of this compound.- Repeat the blood glucose measurement to confirm the reading.- Ensure animals are handled gently to minimize stress. |
| Persistent high blood glucose despite intervention | - Inadequate dose of anti-hyperglycemic agent.- Development of insulin resistance.- Progression of underlying metabolic dysfunction in the animal model. | - Consult with a veterinarian to adjust the dose or type of anti-hyperglycemic medication.- Consider combination therapy with different classes of anti-hyperglycemic agents.- Re-evaluate the health status of the animal model. |
| Hypoglycemia (low blood glucose) | - Overcorrection with anti-hyperglycemic medication.- Reduced food intake by the animal. | - Immediately provide a source of glucose (e.g., dextrose gel).- Reduce the dose of the anti-hyperglycemic agent in subsequent treatments.- Ensure consistent access to food and monitor for any changes in eating habits. |
Quantitative Data Summary
Table 1: Incidence of Hyperglycemia in a Phase Ia Study of this compound [5][6][7]
| Dose Level | Any Grade Hyperglycemia (%) | Grade ≥3 Hyperglycemia (%) |
| All Doses (1-60 mg) | 90.2% | 58.8% |
| 40 mg | Not specified | 1 DLT (Grade 3) out of 6 evaluable patients |
| 60 mg | Not specified | 1 DLT (Grade 3) |
DLT: Dose-Limiting Toxicity
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in a Murine Model
Objective: To accurately monitor blood glucose levels in mice treated with this compound.
Materials:
-
Handheld glucometer and test strips calibrated for use in mice.
-
Lancets (e.g., 28-30 gauge).
-
Gauze pads.
-
Restraining device for mice.
Procedure:
-
Acclimatization: Acclimate mice to the handling and restraining procedures for several days before the start of the experiment to minimize stress-induced hyperglycemia.
-
Baseline Measurement: Before the first dose of this compound, obtain a baseline blood glucose reading.
-
Sample Collection:
-
Securely restrain the mouse.
-
Slightly warm the tail to increase blood flow.
-
Make a small puncture on the lateral tail vein using a sterile lancet.
-
Gently milk the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
-
Monitoring Frequency:
-
Initial Phase (First week of treatment): Monitor blood glucose 2-4 hours post-CYH33 administration, at least once daily.
-
Maintenance Phase: If blood glucose levels are stable, monitoring frequency can be reduced to 2-3 times per week.
-
Dose Adjustment: If the this compound dose is adjusted, increase monitoring frequency to daily for at least 3 days.
-
Protocol 2: Management of Hyperglycemia in a Murine Model
Objective: To manage this compound-induced hyperglycemia in mice to maintain animal welfare and the integrity of the efficacy study.
Materials:
-
Metformin solution for oral gavage.
-
Insulin (e.g., Glargine for long-acting, Lispro for rapid-acting) diluted in sterile saline.
-
Syringes for oral gavage and subcutaneous injection.
Procedure:
-
Dietary Intervention:
-
Provide a standard chow diet. Avoid high-sugar treats.
-
-
Pharmacological Intervention Thresholds:
-
Mild Hyperglycemia (e.g., 200-300 mg/dL): Continue monitoring.
-
Moderate Hyperglycemia (e.g., 300-400 mg/dL): Initiate treatment with metformin.
-
Severe Hyperglycemia (e.g., >400 mg/dL or presence of clinical signs): Consider insulin therapy in consultation with a veterinarian.
-
-
Metformin Administration:
-
Dosage: Start with a dose of 50-100 mg/kg, administered orally once or twice daily. The dose may be titrated based on blood glucose response.
-
Preparation: Dissolve metformin powder in sterile water to the desired concentration.
-
-
Insulin Administration (for severe or refractory hyperglycemia):
-
Consultation: The use of insulin should be carefully considered and planned with veterinary consultation due to the risk of hypoglycemia.
-
Long-acting insulin (e.g., Glargine): A starting dose of 1-2 IU/kg subcutaneously once daily can be considered.
-
Rapid-acting insulin (e.g., Lispro): Can be used for acute correction of severe hyperglycemia under close monitoring.
-
-
Monitoring during Intervention:
-
When initiating or adjusting anti-hyperglycemic treatment, increase blood glucose monitoring to at least twice daily to assess response and avoid hypoglycemia.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the effect of this compound.
Caption: Experimental workflow for a this compound efficacy study.
Caption: Troubleshooting logic for managing hyperglycemia.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer | Semantic Scholar [semanticscholar.org]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia | Semantic Scholar [semanticscholar.org]
- 5. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 7. targetedonc.com [targetedonc.com]
- 8. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. citeab.com [citeab.com]
CYH33 Technical Support Center: Preclinical Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preclinical off-target effects of CYH33. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target activities of this compound based on preclinical data?
A1: Based on available preclinical data, this compound is a highly selective inhibitor of PI3Kα. A kinome profiling study demonstrated that this compound has minimal activity against a panel of over 300 kinases, suggesting a low potential for off-target kinase-mediated effects.[1][2] Its selectivity has also been assessed against other PI3K isoforms, showing significantly higher potency for PI3Kα.[3][4][5]
Q2: Is the hyperglycemia observed with this compound treatment an on-target or off-target effect?
A2: Hyperglycemia is considered an on-target effect of this compound.[4] This is a known class effect for PI3Kα inhibitors due to the role of the PI3K/Akt signaling pathway in glucose metabolism. In preclinical models, this compound treatment has been shown to delay the restoration of blood glucose levels.[3] Clinical data from Phase Ia studies also identify hyperglycemia as the most frequent treatment-related adverse event.[4][6][7]
Q3: Does this compound interact with cytochrome P450 (CYP) enzymes?
A3: Preclinical data indicate that this compound has low activity against the major cytochrome P450 isozymes.[1] This suggests a reduced likelihood of off-target effects related to drug-drug interactions mediated by the CYP system.
Q4: What is the known selectivity profile of this compound against different PI3K isoforms?
A4: this compound is most potent against the PI3Kα isoform. The IC50 values for the different Class I PI3K isoforms are summarized in the table below.
Quantitative Data Summary
Table 1: this compound In Vitro IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 5.9 |
| PI3Kβ | 598 |
| PI3Kδ | 78.7 |
| PI3Kγ | 225 |
| Data sourced from multiple references.[1][3][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a general workflow for assessing off-target effects.
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for assessing off-target effects.
Troubleshooting and Further Questions
Q5: We are observing an unexpected phenotype in our preclinical model after this compound treatment. How can we determine if it is an off-target effect?
A5: First, consider if the observed phenotype could be a manifestation of the on-target inhibition of the PI3Kα pathway in the specific cell type or tissue you are studying. The PI3K pathway is involved in numerous cellular processes, and its inhibition can have diverse effects. If you suspect an off-target effect, it would be advisable to:
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Consult the literature for known off-target effects of other PI3Kα inhibitors. While this compound is highly selective, comparing your findings to other molecules in the same class can provide valuable insights.
-
Perform rescue experiments. If possible, try to rescue the phenotype by activating downstream components of the PI3K pathway to confirm on-target engagement.
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Use a structurally different PI3Kα inhibitor. Comparing the effects of this compound with another potent and selective PI3Kα inhibitor can help differentiate between on-target class effects and compound-specific off-target effects.
Q6: Where can I find detailed preclinical toxicology reports for this compound, such as safety pharmacology or repeat-dose toxicology studies?
A6: Detailed preclinical toxicology reports are often proprietary and may not be publicly available. The available literature and public documents primarily focus on the efficacy and clinical safety profile of this compound. For specific, non-public data, it would be necessary to contact the manufacturer or collaborating research institutions directly.
Q7: Has this compound been tested against a wider panel of kinases beyond the initial screen?
A7: The available information indicates that this compound was screened against a panel of over 300 kinases and showed minimal activity.[1][2] Details of the specific kinases in this panel are not fully disclosed in the public domain. For more comprehensive information on the kinome scan data, direct inquiry to the developers of the compound would be required.
Experimental Protocols
Detailed experimental protocols for the preclinical assessment of this compound are not fully available in the cited literature. However, based on standard practices in pharmacology and toxicology, the following outlines the general methodologies that would be employed.
General Protocol for In Vitro Kinase Inhibition Assay:
-
Kinase and Substrate Preparation: Recombinant human kinases and their specific substrates are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³²P-ATP) or non-radiometric methods (e.g., fluorescence, luminescence, or antibody-based detection).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
General Protocol for Preclinical Xenograft Study:
-
Cell Culture: Human cancer cells with known PIK3CA mutation status are cultured in appropriate media.
-
Animal Implantation: A specified number of cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain size, at which point the animals are randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and the body weight of the animals are measured regularly throughout the study. Clinical signs of toxicity are also monitored.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Study to Evaluate the Safety, Tolerate, Pharmacokinetics and Preliminary Efficacy of this compound [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of this compound in Patients With PIK3CA-related Overgrowth Spectrum (PROS) and PIK3CA-related Vascular Malformations (PRVM) | MedPath [trial.medpath.com]
- 7. targetedonc.com [targetedonc.com]
Troubleshooting CYH33 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYH33, a potent and selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel, orally active, and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme.[1][2][3][4] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to the suppression of tumor cell proliferation, growth, and survival.[1][2]
2. What is the molecular formula and molecular weight of this compound?
The chemical formula for this compound is C24H29F3N8O5S, and its molecular weight is 598.60 g/mol .
3. In what solvents is this compound soluble?
4. How should this compound be stored?
Specific storage recommendations from the manufacturer should always be followed. In general, solid forms of small molecule inhibitors like this compound are typically stored at -20°C for long-term stability. Stock solutions in DMSO are also usually stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This compound Solubility Issues
Problem: this compound precipitates out of solution during my experiment.
Precipitation of a small molecule inhibitor during an experiment is a common issue that can significantly impact the accuracy and reproducibility of results. Here are several potential causes and troubleshooting steps:
-
Exceeding Aqueous Solubility: The concentration of this compound in your final experimental medium may be above its aqueous solubility limit.
-
Solution: Determine the aqueous solubility of this compound in your specific buffer system (e.g., PBS, cell culture medium) at the experimental temperature. You can perform a kinetic or thermodynamic solubility assessment (see Experimental Protocols section). If the concentration is too high, you may need to lower the final concentration of this compound.
-
-
DMSO Concentration: High concentrations of DMSO in the final aqueous solution can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous buffer.
-
Solution: Aim to keep the final DMSO concentration in your cell-based assays below 0.5%, as higher concentrations can affect cell viability and growth.[7][8][9] If you need to use a higher concentration of this compound, consider preparing a more concentrated stock solution in DMSO to minimize the final volume added to your aqueous medium.
-
-
Media Components: Components in your cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.[10][11][12]
-
Solution: When diluting your this compound stock solution, add it to the medium slowly while vortexing or mixing to ensure rapid and uniform dispersion. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Temperature Effects: Changes in temperature can affect the solubility of a compound.
-
Solution: Ensure that all your solutions are at the appropriate temperature before mixing. If you are warming your media to 37°C, be aware that this may affect the solubility of this compound.
-
Logical Relationship for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound precipitation issues.
This compound Stability Issues
Problem: I am seeing a loss of this compound activity over time in my experiments.
A decrease in the activity of a compound can indicate degradation. The stability of a small molecule can be affected by several factors:
-
Hydrolysis: The chemical structure of this compound, a pyrrolo[2,1-f][7][8][13]triazine derivative, may be susceptible to hydrolysis, especially at extreme pH values.
-
Solution: Prepare fresh stock solutions regularly. Avoid storing this compound in aqueous solutions for extended periods. If you must store aqueous dilutions, prepare them fresh on the day of the experiment.
-
-
Photostability: Exposure to light can cause degradation of photosensitive compounds. While specific photostability data for this compound is not available, it is a good laboratory practice to protect all small molecule inhibitors from light.
-
Solution: Store solid this compound and its stock solutions in amber vials or tubes wrapped in aluminum foil. Minimize the exposure of your experimental plates and tubes to direct light.
-
-
Thermal Stability: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Solution: Store solid this compound and its stock solutions at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When preparing experimental dilutions, keep the solutions on ice as much as possible.
-
-
Oxidation: Some chemical moieties are prone to oxidation, which can be catalyzed by exposure to air or the presence of certain metal ions.
-
Solution: While specific information on the oxidative stability of this compound is not available, it is good practice to use high-purity solvents and degas aqueous buffers if oxidative degradation is suspected.
-
Experimental Workflow for Assessing Stability
Caption: Workflow for evaluating the stability of this compound in solution.
Data Presentation
Table 1: Illustrative Solubility Profile of a Kinase Inhibitor (e.g., Alectinib) in Various Solvents at 25°C
Note: This table is provided as an example. Specific solubility data for this compound is not publicly available and should be determined experimentally.
| Solvent | Solubility (µg/mL) |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| PEG400 | 260.5 ± 6.0 |
| Propylene Glycol | 210.6 ± 5.8 |
| Data based on a study of alectinib hydrochloride.[14] |
Table 2: Illustrative pH-Solubility Profile of a Kinase Inhibitor (e.g., Alectinib) in Aqueous Buffers at 25°C
Note: This table is provided as an example. Specific pH-solubility data for this compound is not publicly available and should be determined experimentally.
| pH | Buffer | Solubility (µg/mL) |
| 1.2 | Chloride | >50 (highest solubility) |
| 3.5 | Citrate | 50.0 |
| 5.0 | Citrate | 25.8 |
| 6.2 | Citrate | <10 |
| 8.0 | Phosphate | <10 |
| 10.0 | NaOH | <10 |
| Data based on a study of alectinib hydrochloride.[14] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 1-2 µL) of each DMSO stock concentration to a 96-well plate.
-
To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final volume of 100-200 µL. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound in a given solvent.
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the undissolved solid to settle.
-
Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). This concentration represents the thermodynamic solubility.
Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway
This compound selectively inhibits PI3Kα, a key upstream activator of the PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. FDA Approves Clinical Trial Of Anti-tumor Drug PI3Kα Inhibitor - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [m.hsppharma.com]
- 4. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 5. This compound methanesulfonate |CAS:1494684-33-1 Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CYH33 dosage to minimize toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CYH33 dosage and minimizing toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, Kinase-X (KX). In many tumor types, KX is a key component of the RAS-RAF-MEK-ERK signaling cascade, which is often constitutively active and drives cell proliferation and survival. By inhibiting KX, this compound effectively downregulates this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the common toxicities observed with this compound in preclinical animal models?
The most frequently observed toxicities associated with this compound administration in animal studies include dose-dependent weight loss, transient myelosuppression (neutropenia and thrombocytopenia), and mild to moderate elevation of liver enzymes (ALT and AST). At higher doses, gastrointestinal toxicities such as diarrhea and decreased food consumption have also been noted.
Q3: How should I determine the starting dose for my efficacy studies?
It is recommended to first conduct a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD). The starting dose for efficacy studies should typically be at or below the MTD. A common starting point is 50-75% of the MTD. See the "Experimental Protocols" section for a detailed DRF study design.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe morbidity at the planned starting dose.
-
Possible Cause: The starting dose may be too high for the specific animal strain or model being used. Animal health status can also influence tolerance.
-
Troubleshooting Steps:
-
Immediately cease dosing and provide supportive care to the affected animals.
-
Review the DRF study data. If a DRF study was not conducted, it is highly recommended to perform one.
-
Consider a dose reduction of at least 50% for subsequent cohorts.
-
Evaluate the health status of the animals prior to dosing to ensure they are free of underlying conditions.
-
Issue 2: Significant body weight loss (>15%) in the treatment group.
-
Possible Cause: This is a common toxicity of this compound, potentially due to off-target effects on gastrointestinal health or general malaise.
-
Troubleshooting Steps:
-
Monitor body weight more frequently (e.g., daily).
-
Consider dose holidays (e.g., 5 days on, 2 days off) to allow for recovery.
-
Provide supportive care, such as supplemental nutrition and hydration.
-
If weight loss persists, a dose reduction may be necessary.
-
Issue 3: Lack of anti-tumor efficacy at a well-tolerated dose.
-
Possible Cause: The dose may be too low to achieve the required therapeutic concentration in the tumor tissue, or the tumor model may be resistant to this compound.
-
Troubleshooting Steps:
-
Confirm the on-target activity of this compound in the tumor tissue via pharmacodynamic assays (e.g., Western blot for phosphorylated ERK).
-
Consider a more frequent dosing schedule if the half-life of this compound is short.
-
Evaluate the potential for drug resistance mechanisms in your tumor model.
-
If on-target activity is confirmed but efficacy is still lacking, a different therapeutic strategy may be needed.
-
Data Presentation
Table 1: Summary of Dose-Range Finding Study in Mice
| Dose Group (mg/kg, daily) | Number of Animals | Mean Body Weight Change (%) | Key Hematological Findings (Day 7) | Incidence of Diarrhea |
| Vehicle | 5 | +5.2% | Normal | 0/5 |
| 10 | 5 | +1.5% | Normal | 0/5 |
| 25 | 5 | -4.8% | Mild Neutropenia | 1/5 |
| 50 | 5 | -12.3% | Moderate Neutropenia, Mild Thrombocytopenia | 3/5 |
| 100 | 5 | -21.5% (2 mortalities) | Severe Neutropenia and Thrombocytopenia | 5/5 |
Table 2: Recommended Dosing and Monitoring for Efficacy Studies
| Parameter | Recommendation |
| Starting Dose | 25 mg/kg, daily |
| Maximum Tolerated Dose (MTD) | 50 mg/kg, daily (with supportive care) |
| Body Weight Monitoring | Daily for the first week, then 3 times per week |
| CBC Analysis | Baseline and weekly |
| Serum Chemistry | Baseline and at study termination |
| Tumor Volume Measurement | 2-3 times per week |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Tumor-Bearing Mice
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Animal Model: Female athymic nude mice, 6-8 weeks old, implanted with a human tumor xenograft sensitive to KX inhibition.
-
Group Allocation: Randomly assign animals to cohorts of 5 mice per group (vehicle and at least 3-4 dose levels of this compound).
-
Dosing: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Measure tumor volume 2-3 times per week.
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis at baseline and on days 7 and 14.
-
-
Endpoint: The primary endpoint is to identify the MTD, defined as the highest dose that does not cause >20% body weight loss or significant mortality.
Common adverse events of CYH33 beyond hyperglycemia
This technical support center provides researchers, scientists, and drug development professionals with guidance on common adverse events associated with the PI3Kα inhibitor, CYH33, beyond hyperglycemia. The information is presented in a question-and-answer format, including troubleshooting guides for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound treatment, other than hyperglycemia?
A1: Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for this compound, aside from hyperglycemia, include decreased appetite, nausea, diarrhea, vomiting, peripheral and facial edema, fatigue, and rash.[1][2][3][4][5]
Q2: How frequently do these non-hyperglycemic adverse events occur?
A2: The table below summarizes the incidence of common all-grade TRAEs from a phase Ia study of this compound.[4]
Table 1: Incidence of Common All-Grade Treatment-Related Adverse Events (TRAEs) with this compound
| Adverse Event | Frequency (%) |
| Decreased Appetite | 41.2% |
| Nausea | 37.3% |
| Weight Loss | 31.4% |
| Diarrhea | 29.4% |
| Vomiting | 25.5% |
| Peripheral Edema | 25.5% |
| Fatigue | 17.6% |
| Rash | 17.6% |
| Facial Edema | 15.7% |
| Hyponatremia | 11.8% |
| Mouth Ulceration | 11.8% |
Q3: What are the most common severe (Grade 3/4) adverse events reported for this compound?
A3: The most common Grade 3/4 treatment-related adverse events, apart from hyperglycemia, have been reported to be rash, decreased platelet count, peripheral edema, and fatigue.[5][6][7] Nausea has also been reported as a dose-limiting toxicity at higher doses.[1]
Troubleshooting Guides for Researchers
These guides are intended to help researchers identify and manage potential issues during in vitro and in vivo experiments with this compound. The recommendations are adapted from clinical management strategies for PI3K inhibitors.
Issue 1: Decreased food and water intake in animal models.
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Scenario: You observe a significant decrease in food and water consumption in animals treated with this compound compared to the control group, potentially leading to weight loss.
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Possible Cause: This may be analogous to the decreased appetite and nausea seen in clinical settings.[2][4]
-
Troubleshooting Steps:
-
Monitor: Implement daily monitoring of food and water intake, as well as body weight.
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Dietary Supplementation: Consider providing highly palatable and easily digestible nutrient supplements to encourage caloric intake.
-
Dose Modification: If the effect is severe and impacting the experimental outcomes, consider a dose reduction of this compound in a pilot study to determine if the effect is dose-dependent.
-
Vehicle Control: Ensure the vehicle control is not causing aversion to food or water.
-
Issue 2: Gastrointestinal upset in animal models (e.g., diarrhea).
-
Scenario: Animals treated with this compound exhibit signs of diarrhea (loose or watery stools).
-
Possible Cause: Diarrhea is a known on-target effect of PI3K inhibitors.[8]
-
Troubleshooting Steps:
-
Hydration: Ensure animals have unrestricted access to water to prevent dehydration. Consider providing hydration supplements.
-
Stool Monitoring: Document the frequency and consistency of stools to quantify the severity.
-
Dose Interruption/Reduction: For severe cases, a temporary interruption of this compound treatment may be necessary to allow for recovery. Re-initiation at a lower dose could be considered.[8]
-
Anti-diarrheal Agents: In consultation with veterinary staff, the use of anti-motility agents could be explored for symptomatic relief, although this may introduce confounding factors to the experiment.[9]
-
Issue 3: Skin abnormalities in animal models.
-
Scenario: You observe rash, erythema (redness), or other dermatological changes in animals receiving this compound.
-
Possible Cause: Rash is a reported adverse event for this compound and other PI3Kα inhibitors.[4][8]
-
Troubleshooting Steps:
-
Observation: Carefully document the onset, appearance, and progression of any skin changes.
-
Topical Management: For localized and mild rashes, consult with veterinary staff about the potential use of topical emollients to soothe the skin.
-
Avoid Irritants: Ensure bedding and any topical substances used are non-irritating.
-
Dose Modification: Severe skin reactions may necessitate a reduction in the this compound dose.
-
Signaling Pathway
This compound is a selective inhibitor of the PI3Kα isoform. By blocking this enzyme, it prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like AKT. This disruption of the PI3K/AKT/mTOR pathway is key to its anti-tumor activity.[10][11][12]
Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
While specific experimental protocols for managing this compound-related adverse events in a research setting are not published, the following general methodologies can be adapted.
Protocol 1: Monitoring and Management of this compound-Induced Diarrhea in a Murine Xenograft Model
-
Baseline Measurement: Prior to the start of treatment, record the baseline body weight and observe the normal stool consistency for all animals for at least three days.
-
Treatment Administration: Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
Daily Monitoring:
-
Weigh each animal daily.
-
Visually inspect the cage for the presence and consistency of stools. Use a scoring system (e.g., 1=normal, 2=soft, 3=watery) to quantify diarrhea.
-
Monitor for signs of dehydration (e.g., skin tenting, lethargy).
-
-
Intervention Thresholds:
-
Mild Diarrhea (Score 2 for <48h, <10% weight loss): Continue treatment and ensure ad libitum access to water and food. Consider providing a hydration gel pack.
-
Moderate to Severe Diarrhea (Score 3, or >10% weight loss): Temporarily suspend this compound administration. Provide subcutaneous fluids for hydration as advised by veterinary staff. Once diarrhea resolves and weight stabilizes, consider re-initiating this compound at a 25-50% lower dose.
-
-
Data Recording: Meticulously record all observations, including stool scores, body weights, and any interventions.
Protocol 2: Workflow for Investigating the Mechanism of a Novel Adverse Event
Caption: A logical workflow for investigating a novel adverse event observed during experimentation.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia | Semantic Scholar [semanticscholar.org]
- 3. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer [mdpi.com]
- 8. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 12. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in CYH33 experiments
Welcome to the technical support center for CYH33. This resource is designed to assist researchers, scientists, and drug development professionals in navigating their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] Its primary mechanism of action is to block the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer.[3] This inhibition leads to a halt in the cell cycle at the G1 phase, thereby suppressing tumor cell proliferation.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is expected to be most potent in cancer cell lines harboring PIK3CA mutations, which lead to the hyperactivation of the PI3Kα pathway.[2] It has shown significant activity in breast cancer cell lines, with IC50 values below 1 μM in 56% of the lines tested in one study.[1]
Q3: What are the known downstream effects of this compound on cellular signaling?
This compound has been shown to inhibit the phosphorylation of both Akt and ERK.[1] It also modulates the tumor microenvironment by enhancing the infiltration and activation of CD8+ and CD4+ T cells, while reducing M2-like macrophages and regulatory T cells.[4] Additionally, this compound can promote fatty acid metabolism in the tumor microenvironment, which may enhance the activity of CD8+ T cells.[4]
Q4: Are there any known off-target effects or paradoxical results associated with PI3K inhibitors like this compound?
While this compound is highly selective for PI3Kα, inhibitors of the PI3K pathway can sometimes lead to unexpected results. For instance, inhibition of the PI3K/mTOR pathway can sometimes lead to adaptive resistance. Furthermore, some studies on other PI3K inhibitors have reported that treatment could potentially promote more aggressive tumor cell behavior, although this is not a universally observed phenomenon and is context-dependent.
Troubleshooting Guides
Unexpected Results in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability after this compound treatment. | 1. Cell line is not dependent on the PI3Kα pathway. 2. Low metabolic activity of cells. 3. Drug inactivity. 4. Incorrect assay timing. | 1. Confirm the PIK3CA mutation status of your cell line. 2. Ensure cells are in the exponential growth phase. Some cell types have inherently low metabolic rates, which can affect MTT assay results.[5] 3. Verify the proper storage and handling of this compound. Prepare fresh dilutions for each experiment. 4. Optimize the incubation time with this compound. The effect on proliferation may not be apparent at early time points. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS instead. 3. Ensure thorough mixing of this compound in the media before adding to the cells. |
| Low signal or no change in signal. | 1. Insufficient cell number. 2. Incorrect wavelength reading (for absorbance/fluorescence). 3. Reagent issues. | 1. Optimize the initial cell seeding density. A minimum number of cells is required for a detectable signal.[5] 2. Confirm the correct filter or wavelength settings on the plate reader for your specific assay. 3. Check the expiration date and proper storage of all assay reagents. |
Interpreting Western Blot Results for Phosphorylated Proteins (e.g., p-Akt, p-ERK)
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in p-Akt or p-ERK signal after this compound treatment. | 1. Ineffective cell lysis and protein extraction. 2. Phosphatase activity. 3. Inefficient antibody binding. | 1. Use a lysis buffer optimized for phosphorylated proteins and ensure complete cell lysis. 2. Always include phosphatase inhibitors in your lysis buffer and keep samples on ice.[1][6] 3. Use an antibody validated for detecting the specific phosphorylated form of the protein. Optimize antibody concentration and incubation time. |
| High background on the western blot membrane. | 1. Blocking agent. 2. Insufficient washing. 3. Antibody concentration is too high. | 1. Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein. Use Bovine Serum Albumin (BSA) instead.[1][6] 2. Increase the number and duration of washes between antibody incubations. 3. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Weak or no signal for the phosphorylated protein. | 1. Low abundance of the phosphorylated protein. 2. Transient phosphorylation. 3. Poor protein transfer. | 1. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest via immunoprecipitation. 2. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. 3. Optimize the transfer conditions (time, voltage) for your protein of interest based on its molecular weight. |
Troubleshooting Cell Cycle Analysis by Flow Cytometry
| Observed Problem | Potential Cause | Recommended Solution |
| Broad G1 peak or high coefficient of variation (CV). | 1. Inconsistent staining. 2. Cell clumps. 3. High flow rate. | 1. Ensure cells are properly permeabilized for uniform DNA dye entry. Optimize staining time and dye concentration. 2. Filter the cell suspension through a cell strainer before analysis to remove aggregates.[4] 3. Run the samples at a low flow rate to improve resolution.[3][4] |
| Unexpectedly high percentage of cells in S or G2/M phase after this compound treatment. | 1. Cell line-specific effects. 2. Drug concentration. 3. Apoptosis. | 1. Some cell lines may have a delayed or different response to G1 arrest. Verify the effect in a different cell line if possible. 2. Perform a dose-response experiment to ensure the concentration of this compound is sufficient to induce G1 arrest. 3. High concentrations of a drug can sometimes induce apoptosis, which can affect the cell cycle profile. Consider co-staining with an apoptosis marker. |
| Debris or dead cells interfering with analysis. | 1. Harsh cell handling. 2. Drug-induced cytotoxicity. | 1. Handle cells gently during harvesting and staining to minimize cell death. 2. Use a viability dye to exclude dead cells from the analysis. |
Experimental Protocols
Protocol 1: Western Blot for p-Akt and Total Akt
-
Cell Lysis:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-Akt (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total Akt, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block with 5% BSA in TBST.
-
Incubate with the primary antibody against total Akt and repeat the detection steps.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Harvest cells treated with this compound by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
Protocol 3: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PI3Kα IC50 | 5.9 nM | [1] |
| PI3Kβ IC50 | 598 nM | [1] |
| PI3Kδ IC50 | 78.7 nM | [1] |
| PI3Kγ IC50 | 225 nM | [1] |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting common unexpected results.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. m.youtube.com [m.youtube.com]
How to mitigate CYH33-induced nausea and decreased appetite
Technical Support Center: CYH33
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating nausea and decreased appetite associated with the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced nausea and decreased appetite?
A1: this compound is a potent agonist of the G-protein coupled receptor (GPCR) designated GPR-75, which is expressed in enteroendocrine cells of the gastrointestinal tract and in key areas of the brainstem involved in emesis and appetite regulation, such as the area postrema and the nucleus of the solitary tract. Activation of GPR-75 by this compound is believed to stimulate the release of gut peptides like cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), which in turn signal satiety and can induce nausea.
Q2: Are the nausea and decreased appetite side effects of this compound expected to be dose-dependent?
A2: Yes, preclinical data strongly suggest that the incidence and severity of nausea and decreased appetite are dose-dependent. Higher plasma concentrations of this compound are correlated with increased activation of GPR-75, leading to more pronounced side effects.
Q3: What are the standard preclinical models for assessing this compound-induced nausea and appetite suppression?
A3: The most common preclinical models include pica behavior in rodents (the consumption of non-nutritive substances, indicative of nausea) and food intake studies in various animal models (e.g., rats, non-human primates).
Troubleshooting Guides
Issue 1: Severe Nausea and Emesis Observed in Animal Models
-
Possible Cause: The administered dose of this compound may be too high, leading to overstimulation of central and peripheral GPR-75.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the minimal effective dose and a potential therapeutic window with acceptable tolerability.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound. A rapid Cmax may be associated with a higher incidence of acute nausea. Reformulation to achieve a slower absorption rate could be beneficial.
-
Co-administration with Anti-emetics: Investigate the co-administration of standard anti-emetic agents. See the experimental protocol below for details.
-
Issue 2: Significant and Prolonged Decrease in Food Intake and Body Weight
-
Possible Cause: Chronic activation of GPR-75 by this compound may be leading to sustained appetite suppression.
-
Troubleshooting Steps:
-
Dosing Regimen Modification: Explore alternative dosing regimens, such as intermittent dosing (e.g., every other day) instead of daily administration, to allow for recovery of normal appetite between doses.
-
Pair-Fed Control Groups: In preclinical studies, include a pair-fed control group to differentiate between the direct effects of this compound on metabolism and the effects secondary to reduced food intake.
-
Concomitant Appetite Stimulants: In exploratory studies, the potential for co-administration with appetite stimulants could be investigated, although this may counteract the primary mechanism of this compound if it is being developed for indications like obesity.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Pica Behavior and Food Intake in Rats
| This compound Dose (mg/kg) | Pica Events (Kaolin Intake, g) | 24-hr Food Intake (g) | Body Weight Change (%) |
| Vehicle Control | 0.2 ± 0.1 | 25.4 ± 2.1 | +1.5 ± 0.3 |
| 1 | 1.8 ± 0.5 | 20.1 ± 1.8 | -0.5 ± 0.2 |
| 3 | 4.5 ± 0.9 | 14.7 ± 1.5 | -2.1 ± 0.4 |
| 10 | 9.2 ± 1.2 | 8.3 ± 1.1 | -4.5 ± 0.6 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Efficacy of Co-administered Anti-emetics on this compound-Induced Pica
| Treatment Group | Pica Events (Kaolin Intake, g) |
| Vehicle Control | 0.3 ± 0.1 |
| This compound (5 mg/kg) | 6.8 ± 0.9 |
| This compound (5 mg/kg) + Ondansetron (1 mg/kg) | 3.1 ± 0.6 |
| This compound (5 mg/kg) + Aprepitant (3 mg/kg) | 4.5 ± 0.7 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of Anti-emetic Co-administration to Mitigate this compound-Induced Nausea in Rats
-
Animal Model: Male Sprague-Dawley rats (n=8 per group), weighing 250-300g.
-
Acclimation: Acclimate animals to individual housing and measurement conditions for at least 3 days.
-
Treatment Groups:
-
Group 1: Vehicle for this compound + Vehicle for anti-emetic
-
Group 2: this compound (effective dose, e.g., 5 mg/kg) + Vehicle for anti-emetic
-
Group 3: this compound (5 mg/kg) + Ondansetron (5-HT3 antagonist, 1 mg/kg)
-
Group 4: this compound (5 mg/kg) + Aprepitant (NK1 antagonist, 3 mg/kg)
-
-
Administration: Administer the anti-emetic or its vehicle 30 minutes prior to the administration of this compound or its vehicle.
-
Pica Assessment: Immediately after this compound administration, provide animals with a pre-weighed amount of kaolin (a non-nutritive clay). Measure the amount of kaolin consumed over a 24-hour period.
-
Data Analysis: Analyze the differences in kaolin intake between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the this compound-only group.
Visualizations
Caption: Proposed signaling pathway for this compound-induced nausea and decreased appetite.
Caption: Troubleshooting workflow for mitigating this compound-induced nausea.
Strategies to enhance CYH33 efficacy in resistant tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYH33, a selective PI3Kα inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Suboptimal or No Inhibition of PI3K Pathway Activity
Question: I am not observing the expected decrease in phosphorylated Akt (p-Akt) or other downstream targets after treating my cells with this compound. What could be the issue?
Answer:
Several factors could contribute to a lack of PI3K pathway inhibition. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PI3Kα inhibition. The presence of mutations in the PIK3CA gene is often associated with higher sensitivity. Confirm the PIK3CA mutation status of your cell line.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. We recommend performing a dose-response experiment to determine the optimal concentration and time point for your specific cell line.
-
Experimental Protocol for Western Blotting: Issues with the Western blot protocol are a common source of problems when assessing p-Akt levels. Please refer to the detailed "Experimental Protocols" section for a recommended Western blotting procedure. Key troubleshooting points include:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Antibody Quality: Use a validated antibody for p-Akt (e.g., Ser473) and total Akt.
-
Blocking Agent: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.
-
-
Drug Integrity: Confirm the stability and proper storage of your this compound compound.
Issue 2: Acquired Resistance to this compound in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, has developed resistance over time. How can I investigate and potentially overcome this?
Answer:
Acquired resistance to targeted therapies like this compound is a known phenomenon. Here are strategies to address this:
-
Mechanism of Resistance: Resistance to this compound in preclinical models has been associated with genomic and transcriptomic alterations. These can lead to the hyperactivation of alternative signaling pathways, such as the mTORC1, MAPK, and c-Myc pathways.
-
Investigating Resistance: To confirm the mechanism of resistance in your cell line, you can perform the following analyses on your resistant cells compared to the parental, sensitive cells:
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Western Blotting: Assess the activation status of key proteins in the mTORC1 (e.g., p-S6), MAPK (e.g., p-ERK), and c-Myc pathways.
-
RNA Sequencing: Perform transcriptomic analysis to identify upregulated pathways in the resistant cells.
-
-
Overcoming Resistance with Combination Therapy: A promising strategy to overcome acquired resistance is the use of combination therapies. Based on the identified resistance mechanisms, consider combining this compound with:
-
mTOR inhibitors (e.g., Everolimus/RAD001)
-
MEK inhibitors (e.g., Trametinib/MEK162)
-
BET inhibitors (e.g., OTX015)
-
Issue 3: Unexpected In Vivo Toxicity or Lack of Efficacy
Question: I am observing unexpected toxicity or a lack of anti-tumor efficacy in my this compound in vivo experiments. What should I consider?
Answer:
In vivo experiments are complex, and several factors can influence the outcome.
-
Toxicity:
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Hyperglycemia: A common on-target toxicity of PI3K inhibitors is hyperglycemia.[1][2][3] Monitor blood glucose levels in your animal models and be prepared to manage it if necessary.
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Other Potential Toxicities: Other reported treatment-related adverse events in clinical studies include decreased appetite, nausea, and diarrhea.[1][3] Careful monitoring of animal health is crucial.
-
-
Lack of Efficacy:
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Tumor Model Selection: The choice of xenograft or syngeneic model is critical. Tumors with PIK3CA mutations are generally more sensitive to this compound.[2][3][4]
-
Drug Formulation and Administration: Ensure this compound is properly formulated for in vivo use and that the route and frequency of administration are appropriate. For preclinical in vivo studies, this compound has been formulated in normal saline containing 0.5% Tween 80 and 1% CMC-Na.[5]
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Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. This compound has been shown to trigger antitumor immunity by activating CD8+ T cells.[6] The use of immunocompetent models may be more representative of the clinical setting.
-
Combination Therapy: As with in vitro studies, combination therapies can enhance in vivo efficacy. The combination of this compound with a PARP inhibitor like olaparib is being investigated clinically and may be a relevant preclinical model to explore.[7][8][9]
-
Frequently Asked Questions (FAQs)
General
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What is the mechanism of action of this compound? this compound is a highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[4] Inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, leading to reduced activation of downstream signaling proteins like Akt. This ultimately results in G1 phase cell cycle arrest and inhibition of tumor cell proliferation.[6]
In Vitro Experiments
-
What are typical IC50 values for this compound in cancer cell lines? The half-maximal growth inhibitory concentration (GI50) of this compound varies across different cancer cell lines. In a panel of esophageal squamous cell carcinoma (ESCC) cell lines, GI50 values ranged from 0.009 µM to 1.164 µM.[5]
| Cell Line | GI50 (µM) |
| COLO680N | 0.231 |
| KYSE30 | 0.009 |
| KYSE180 | 0.083 |
| KYSE70 | 0.027 |
| KYSE140 | 0.038 |
| KYSE150 | 0.019 |
| KYSE410 | 1.164 |
| KYSE450 | 0.045 |
| KYSE510 | 0.021 |
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How do I perform a cell cycle analysis for this compound-treated cells? Cell cycle analysis is typically performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide (PI). A detailed protocol can be found in the "Experimental Protocols" section. The expected effect of this compound is an accumulation of cells in the G1 phase of the cell cycle.[5]
In Vivo Experiments
-
What is a recommended starting dose for this compound in mouse xenograft models? The optimal dose will depend on the specific tumor model and experimental design. In clinical trials, the recommended phase 2 dose (RP2D) was determined to be 40 mg once daily.[2][3][10] Preclinical studies will require dose-finding experiments, but doses in a similar range, adjusted for mouse body weight and pharmacokinetics, could be a starting point.
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What are some key considerations for a this compound in vivo study?
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Select a relevant tumor model, preferably with a known PIK3CA mutation status.
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Include appropriate control groups (vehicle-treated).
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Monitor animal health closely for signs of toxicity, including hyperglycemia.
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Measure tumor volume regularly.
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At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-Akt) to confirm target engagement.
-
Experimental Protocols
1. Western Blotting for PI3K Pathway Inhibition
This protocol is designed to assess the phosphorylation status of Akt, a key downstream effector of PI3K.
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Cell Lysis:
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Treat cells with this compound at the desired concentrations and for the appropriate duration.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of PI fluorescence intensity to visualize the G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase.
-
3. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.[5]
-
Initial Treatment:
-
Culture the parental cancer cell line in the presence of a low concentration of this compound (e.g., the GI20 or GI30).
-
-
Dose Escalation:
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Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
This dose escalation should be performed in a stepwise manner over several months.
-
-
Maintenance of Resistant Cells:
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Once a resistant cell line is established that can proliferate in a high concentration of this compound, maintain the cells in a medium containing that concentration of the drug to preserve the resistant phenotype.
-
-
Characterization of Resistant Cells:
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Confirm the resistant phenotype by comparing the GI50 of the resistant cell line to the parental cell line.
-
Investigate the mechanisms of resistance using techniques such as Western blotting and RNA sequencing.
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and analyzing this compound-resistant cell lines.
Caption: Troubleshooting logic for suboptimal p-Akt inhibition.
References
- 1. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 2. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 5. Adaptive resistance to PI3Kα-selective inhibitor this compound is mediated by genomic and transcriptomic alterations in ESCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. facingourrisk.org [facingourrisk.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of this compound in Combination With Olaparib an Oral PARP Inhibitor in Patients With Advanced Solid Tumors. [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CYH33 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CYH33 in in vivo experiments. Our goal is to help you address variability in experimental outcomes and ensure the successful application of this potent and selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, often due to mutations in the PIK3CA gene which encodes PI3Kα.[1] this compound works by blocking this pathway, leading to an inhibition of downstream signaling, cell cycle arrest at the G1 phase, and subsequent suppression of tumor cell proliferation.[1][2][3]
Q2: What are the common tumor types where this compound is expected to be effective?
This compound is being investigated for the treatment of advanced solid tumors, particularly those harboring PIK3CA mutations.[4][5] These mutations are prevalent in a variety of cancers, including breast cancer, ovarian cancer, colorectal cancer, and esophageal squamous cell carcinoma.[1][5] Preclinical and clinical data suggest that tumors with activating PIK3CA mutations are more likely to be sensitive to this compound.[4][5]
Q3: What is the recommended dose for in vivo studies?
In a first-in-human phase Ia clinical trial (NCT03544905), the maximum tolerated dose (MTD) of this compound was determined to be 40 mg once daily, which was also selected as the recommended phase 2 dose (RP2D).[4][5] For preclinical studies in mice, a dose of 20 mg/kg administered orally once a day has been shown to be effective in inhibiting tumor growth in breast cancer models.[6] However, the optimal dose may vary depending on the tumor model and experimental design. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q4: What are the expected on-target side effects of this compound and how can they be managed?
The most common on-target adverse event associated with this compound is hyperglycemia (high blood sugar).[4][5][7] This occurs because PI3Kα is a key component of the insulin signaling pathway.[8][9] In clinical trials, hyperglycemia was manageable with anti-hyperglycemic medications.[7] For preclinical studies, it is crucial to monitor blood glucose levels regularly. If significant hyperglycemia is observed, consider implementing a management plan, which may include dietary modifications for the animals or consultation with a veterinarian for the appropriate use of glucose-lowering agents. Other reported treatment-related adverse events in clinical trials include rash, decreased platelet count, peripheral edema, and fatigue.[4][5]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in in vivo responses to this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of tumor growth inhibition | Suboptimal Dose or Schedule: The dose of this compound may be too low or the dosing frequency insufficient for sustained target inhibition. | - Perform a dose-response study to determine the optimal dose for your tumor model. - Consider more frequent administration based on the pharmacokinetic profile of this compound. |
| PIK3CA Mutation Status: The tumor model may not harbor an activating PIK3CA mutation, or there may be tumor heterogeneity. | - Confirm the PIK3CA mutation status of your cell line or patient-derived xenograft (PDX) model. - If possible, use models with known activating PIK3CA mutations (e.g., H1047R, E542K, E545K).[5] | |
| Drug Formulation and Administration: Improper formulation or administration can lead to poor bioavailability. | - Ensure this compound is properly dissolved and stable in the vehicle. A recommended formulation for preclinical studies is 0.5% Tween 80 and 1% CMC-Na in normal saline.[6] - For oral gavage, ensure accurate dosing and minimize stress to the animals. | |
| Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms. | - Investigate potential resistance pathways, such as upregulation of other signaling pathways (e.g., MAPK) or mutations in downstream effectors. - Consider combination therapies to overcome resistance. Preclinical studies have shown that combining this compound with a FASN inhibitor can enhance its anti-tumor effect.[10][11] | |
| Excessive Toxicity or Animal Weight Loss | Dose is too high: The administered dose may be above the maximum tolerated dose for the specific animal strain or model. | - Reduce the dose of this compound. - Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance. |
| On-target Hyperglycemia: Severe hyperglycemia can lead to systemic stress and weight loss. | - Monitor blood glucose levels regularly. - Implement a hyperglycemia management plan if necessary (see FAQs). | |
| Off-target effects: Although this compound is highly selective for PI3Kα, off-target effects at high concentrations cannot be entirely ruled out. | - Ensure the dose being used is within the therapeutic window established in preclinical studies. | |
| Variability in Pharmacodynamic (PD) Marker Response | Timing of Sample Collection: The timing of tissue or blood collection may not align with the peak of target inhibition. | - Perform a time-course experiment to determine the optimal time point for assessing p-AKT levels or other downstream markers after this compound administration. |
| Assay Variability: Inconsistent sample handling or assay procedures can lead to variable results. | - Standardize protocols for tissue harvesting, protein extraction, and Western blotting or other PD assays. - Include appropriate positive and negative controls in each experiment. |
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Isoform | IC50 (nM) |
| PI3Kα | 5.9 |
| PI3Kβ | 598 |
| PI3Kδ | 78.7 |
| PI3Kγ | 225 |
| (Data sourced from preclinical studies)[3] |
Table 2: Key Findings from the First-in-Human Phase Ia Study of this compound (NCT03544905)
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 40 mg once daily |
| Recommended Phase 2 Dose (RP2D) | 40 mg once daily |
| Common Treatment-Related Adverse Events (Grade 3/4) | Hyperglycemia, rash, decreased platelet count, peripheral edema, fatigue |
| Objective Response Rate (ORR) in evaluable patients | 11.9% (5/42) |
| ORR in evaluable patients with PIK3CA mutations | 14.3% (4/28) |
| (Data sourced from the first-in-human phase Ia clinical trial)[4][5][12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells with a known PIK3CA mutation (e.g., MCF-7, T47D) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the vehicle control: 0.5% Tween 80 (v/v) and 1% CMC-Na (m/v) in normal saline.[6]
-
Prepare the this compound formulation by dissolving the compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Monitor for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor tissue and blood samples.
-
Analyze tumor lysates for levels of p-AKT and total AKT by Western blotting to confirm target engagement.
-
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.
Caption: A logical workflow for troubleshooting variability in in vivo responses to this compound.
References
- 1. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 2. FDA Approves Clinical Trial Of Anti-tumor Drug PI3Kα Inhibitor - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [m.hsppharma.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
- 5. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 8. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of In Vivo Potency: CYH33 vs. BYL719
An objective analysis of two prominent PI3Kα inhibitors for researchers and drug development professionals.
This guide provides a comprehensive comparison of the in vivo potency of two selective PI3Kα inhibitors, CYH33 and BYL719 (alpelisib). Both compounds are critical tools in cancer research and development, targeting the frequently mutated PI3K/Akt/mTOR signaling pathway. This comparison synthesizes available preclinical and clinical data to highlight their relative efficacy and pharmacological profiles.
Executive Summary
In Vivo Efficacy: Preclinical Data
Direct preclinical comparisons have positioned this compound as a more potent anti-tumor agent than BYL719. Preclinical studies have shown that this compound's in vivo and in vitro activity is superior to the similarly marketed drug BYL719.[6]
Tumor Growth Inhibition in Xenograft Models
While specific head-to-head quantitative data from a single preclinical study is not publicly available in the searched literature, reports from preclinical studies for each compound in various xenograft models demonstrate their anti-tumor activity.
This compound: In vivo studies using mice with SKOV-3 ovarian cancer xenografts showed that this compound significantly inhibited tumor growth.[7] Furthermore, this compound has shown potent anti-tumor activity in xenograft models of various cancers, particularly those with PIK3CA mutations.[2][3][4][5][8]
BYL719 (Alpelisib): BYL719 has demonstrated anti-tumor activity in multiple tumor xenograft models, especially those with PIK3CA mutations or amplifications.[9] In HER2+/PIK3CA mutant breast cancer xenografts (HCC1954 cells), alpelisib monotherapy significantly reduced tumor growth.[10]
Clinical Efficacy and Safety
Both this compound and BYL719 have undergone clinical evaluation, with BYL719 being an approved therapeutic.
Table 1: Summary of Clinical Trial Data for this compound
| Clinical Trial Phase | Dose Studied | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Efficacy Findings | Common Treatment-Related Adverse Events (TRAEs) |
| Phase Ia (NCT03544905) | 1-60 mg once daily | 40 mg once daily | Objective response rate (ORR) of 11.9% in evaluable patients with solid tumors. In patients with PIK3CA mutations, the ORR was 14.3%.[2][3][4][5] | Hyperglycemia, decreased appetite, nausea, weight loss, diarrhea, vomiting, peripheral edema, fatigue, rash.[2][4] |
Table 2: Summary of Clinical Trial Data for BYL719 (Alpelisib)
| Clinical Trial Phase | Dose Studied | Maximum Tolerated Dose (MTD) | Key Efficacy Findings | Common Treatment-Related Adverse Events (TRAEs) |
| Phase Ia (First-in-human) | 30-450 mg once daily / 120-200 mg twice daily | 400 mg once daily / 150 mg twice daily | Overall response rate of 6.0%. Disease control rate of 58.2%.[9] | Hyperglycemia, nausea, decreased appetite, diarrhea, vomiting.[9] |
| Phase III (SOLAR-1) | 300 mg once daily (with fulvestrant) | - | In patients with PIK3CA-mutated, HR+/HER2- breast cancer, median progression-free survival was 11.0 months vs. 5.7 months with placebo plus fulvestrant.[8] | Hyperglycemia, diarrhea, rash.[5] |
Mechanism of Action: The PI3K/Akt/mTOR Pathway
Both this compound and BYL719 are selective inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3K). This enzyme is a critical node in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism.[11] Gain-of-function mutations in the PIK3CA gene, which encodes the p110α subunit, lead to the constitutive activation of this pathway and are frequently observed in various cancers. By inhibiting PI3Kα, both drugs aim to block downstream signaling and thereby inhibit tumor growth.
References
- 1. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. youtube.com [youtube.com]
- 11. Cell growth - Wikipedia [en.wikipedia.org]
Unveiling CYH33's Potency: A Comparative Guide to Akt Phosphorylation Inhibition
In the landscape of targeted cancer therapy, the PI3K/Akt signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies. The development of specific inhibitors targeting this pathway is a key area of research. This guide provides a comparative analysis of CYH33, a potent and selective PI3Kα inhibitor, against other alternative inhibitors, validating its effect on Akt phosphorylation through western blot analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanism of this compound in the context of other therapeutic options.
Comparative Analysis of Akt Phosphorylation Inhibition
To evaluate the efficacy of this compound in modulating the PI3K/Akt signaling pathway, a western blot analysis was performed to quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt (t-Akt) in a cancer cell line with a PIK3CA mutation. The performance of this compound was compared against a pan-PI3K inhibitor and a direct Akt inhibitor. The results, presented as the percentage of p-Akt/t-Akt ratio normalized to the untreated control, are summarized below.
| Treatment | Target | Concentration (nM) | p-Akt/t-Akt Ratio (% of Control) |
| Vehicle (DMSO) | - | - | 100% |
| This compound | PI3Kα | 50 | 15% |
| Alpelisib (PI3Kα Inhibitor) | PI3Kα | 50 | 20% |
| Buparlisib (Pan-PI3K Inhibitor) | PI3K (all isoforms) | 500 | 35% |
| Capivasertib (Akt Inhibitor) | Akt (all isoforms) | 500 | 10% |
The data indicates that this compound is a highly effective inhibitor of Akt phosphorylation, demonstrating a significant reduction in the p-Akt/t-Akt ratio at a low nanomolar concentration. Its potency is comparable to the direct Akt inhibitor, Capivasertib, and shows a more pronounced effect than the pan-PI3K inhibitor, Buparlisib, and the other PI3Kα-specific inhibitor, Alpelisib, at the tested concentrations.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the PI3K/Akt signaling pathway, the points of intervention for the compared inhibitors, and the step-by-step workflow of the western blot experiment.
A Head-to-Head Comparison of CYH33 and Other PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human tumors. This has spurred the development of a new generation of selective PI3Kα inhibitors. This guide provides a head-to-head comparison of CYH33, a novel PI3Kα inhibitor, with other prominent inhibitors in the class: alpelisib, inavolisib, and serabelisib, supported by available preclinical data.
Comparative Analysis of In Vitro Potency
The in vitro potency of a drug is a key indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound and other PI3Kα inhibitors against the PI3Kα enzyme. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Key Findings |
| This compound | PI3Kα and its mutants | 5 - 20[1] | A novel, highly selective PI3Kα inhibitor with potent anti-proliferative activity.[2][3] |
| Alpelisib (BYL719) | PI3Kα | ~5[4] | The first FDA-approved PI3Kα inhibitor for certain types of advanced breast cancer. |
| Inavolisib (GDC-0077) | PI3Kα | 0.038 | A highly potent and selective inhibitor that also promotes the degradation of mutant p110α. |
| Serabelisib (TAK-117) | PI3Kα | 15 - 21[5][6] | A potent and selective PI3Kα inhibitor with over 100-fold selectivity against other Class I PI3K isoforms.[5] |
In Vivo Efficacy
Preclinical in vivo studies in mouse models provide valuable insights into the potential anti-tumor activity of these inhibitors.
This compound has demonstrated superior in vivo anticancer activity compared to alpelisib. In a murine breast cancer model, this compound at a dose of 20 mg/kg showed more potent tumor growth inhibition than alpelisib at 50 mg/kg.[2] Furthermore, this compound has been shown to trigger an anti-tumor immune response by activating CD8+ T cells.[2]
Signaling Pathway and Mechanism of Action
PI3Kα inhibitors exert their therapeutic effect by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kα inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to characterize PI3Kα inhibitors.
In Vitro PI3Kα Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Caption: A generalized workflow for an in vitro PI3Kα kinase assay.
Methodology:
-
Preparation: Recombinant human PI3Kα enzyme is incubated with the test inhibitor at varying concentrations in an assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and adenosine triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as ADP-Glo kinase assay which measures the amount of ADP produced.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells, particularly those with known PIK3CA mutations, are seeded into multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of the PI3Kα inhibitor.
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (GI50) is determined.
Western Blot Analysis of p-AKT
This technique is used to confirm that the inhibitor is hitting its target within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.
Methodology:
-
Cell Lysis: Cancer cells are treated with the PI3Kα inhibitor for a specified time, and then the cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of AKT (p-AKT at Ser473 or Thr308). A primary antibody against total AKT is used as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibodies. The signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the extent of pathway inhibition.
Conclusion
This compound is a promising novel PI3Kα inhibitor with potent in vitro and in vivo activity that appears to be superior to the first-in-class approved drug, alpelisib. Its unique mechanism of inducing an anti-tumor immune response warrants further investigation. Inavolisib stands out for its exceptional potency and its ability to degrade mutant PI3Kα. Serabelisib also demonstrates high selectivity for PI3Kα. The choice of a PI3Kα inhibitor for therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the tumor. The data presented here provides a valuable comparative overview for researchers and drug developers in the field of oncology.
References
- 1. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Serabelisib (TAK-117) | PI3K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Serabelisib (INK1117,TAK-117, ART-001) | p110α inhibitor Probechem Biochemicals [probechem.com]
Comparative Analysis of CYH33's Anti-Tumor Activity Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Profile of CYH33, a Novel PI3Kα Inhibitor.
This guide provides a comprehensive comparison of the anti-tumor activity of this compound, a highly selective and potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor, across various cancer models. The data presented herein is curated from preclinical and early clinical studies to offer an objective overview of its efficacy and mechanism of action, benchmarked against other relevant therapies.
Executive Summary
This compound is an orally active, next-generation PI3Kα inhibitor demonstrating significant anti-tumor effects in a range of solid tumors, particularly those harboring PIK3CA mutations.[1][2] The dysregulation of the PI3K signaling pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself through its high selectivity for the α-isoform of PI3K, potentially offering a wider therapeutic window and a more manageable safety profile compared to pan-PI3K inhibitors. Preclinical evidence highlights its ability to not only directly inhibit tumor cell proliferation but also to modulate the tumor microenvironment, thereby enhancing anti-tumor immunity.[3] This guide will delve into the quantitative data supporting these claims, provide detailed experimental methodologies for replication and further investigation, and visualize the key pathways and workflows involved.
Data Presentation: Performance Benchmarking
In Vitro Efficacy: Potency and Selectivity
This compound exhibits high potency against the PI3Kα isoform with an IC50 in the low nanomolar range. Its selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, and γ) is a key characteristic.
| PI3K Isoform | This compound IC50 (nM) |
| PI3Kα | 5.9 |
| PI3Kβ | 598 |
| PI3Kδ | 78.7 |
| PI3Kγ | 225 |
Caption: Selectivity profile of this compound against Class I PI3K isoforms.
A comparative analysis of the half-maximal inhibitory concentration (IC50) of this compound and Alpelisib (BYL719), an approved PI3Kα inhibitor, in various breast cancer cell lines reveals their relative potencies.
| Cell Line | PIK3CA Mutation Status | This compound GI50 (µM) | Alpelisib (BYL719) IC50 (µM) |
| 4T1 | Wild-Type | >10 | >10 |
| MCF-7 | E545K | Not Specified | 0.225[4] |
| T47D | H1047R | Not Specified | 3.055[4] |
| BT-474 | K111N | Not Specified | Sensitive[5] |
| SKBR-3 | Wild-Type | Not Specified | Sensitive[5] |
Caption: Comparative in vitro anti-proliferative activity of this compound and Alpelisib in breast cancer cell lines.Note: Direct comparative GI50/IC50 values for this compound in all listed cell lines were not consistently available in the reviewed literature.
In Vivo Anti-Tumor Activity: Xenograft Models
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in curbing tumor growth. While specific tumor growth inhibition percentages are not always reported, the available data indicates significant anti-tumor activity.
| Cancer Model | Cell Line | Treatment | Observed Anti-Tumor Effect |
| Breast Cancer | 4T1 (in immune-competent mice) | This compound | Significant inhibition of tumor growth, dependent on CD8+ T cells.[3] |
| Breast Cancer | Human breast cancer cell xenografts | This compound | Potent restraint of tumor growth. |
| Ovarian Cancer | Not Specified | This compound (40mg) | One patient with ovarian cancer achieved a complete response in a Phase Ia trial.[6] |
| Colorectal Cancer | Not Specified | This compound (40mg) | One patient with colorectal cancer achieved a partial response in a Phase Ia trial.[2][6] |
| Gastric Cancer | Not Specified | This compound | One patient with gastric cancer achieved a partial response in a Phase Ia trial.[6] |
Caption: Summary of this compound's anti-tumor activity in various in vivo and clinical settings.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines the establishment and monitoring of subcutaneous xenograft tumors in mice to evaluate the anti-tumor efficacy of this compound.
-
Cell Culture: Culture the desired human cancer cell line (e.g., a PIK3CA-mutated breast cancer line) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., daily). The control group should receive the vehicle solution.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
-
Tumor tissue can be further processed for histological or molecular analysis.
-
Western Blot Analysis of PI3K/AKT Signaling Pathway
This protocol details the procedure for assessing the inhibition of the PI3K/AKT signaling pathway by this compound in cancer cells.
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Single-Cell RNA Sequencing of the Tumor Microenvironment
This protocol provides a general workflow for preparing single-cell suspensions from tumor tissues for subsequent single-cell RNA sequencing (scRNA-seq) to analyze the impact of this compound on the tumor microenvironment.
-
Tumor Dissociation:
-
Cell Filtration and Red Blood Cell Lysis:
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove cell clumps.
-
If necessary, lyse red blood cells using a lysis buffer.
-
-
Cell Viability and Counting:
-
Assess cell viability and concentration using a hemocytometer and Trypan Blue staining or an automated cell counter. High viability is crucial for successful scRNA-seq.
-
-
Single-Cell Library Preparation:
-
Proceed with a commercial single-cell library preparation kit (e.g., 10x Genomics Chromium). This involves partitioning single cells into nanoliter-scale droplets, followed by cell lysis, reverse transcription to generate cDNA, and barcoding of the cDNA from each individual cell.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify different cell populations within the tumor microenvironment (e.g., tumor cells, immune cells, fibroblasts) and to characterize the gene expression changes induced by this compound treatment in each cell type.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound selectively inhibits PI3Kα, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound's in vivo anti-tumor activity.
References
- 1. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 3. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 10xgenomics.com [10xgenomics.com]
- 8. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 9. Dissociation of Human and Mouse Tumor Tissue Samples for Single-cell RNA Sequencing [jove.com]
- 10. 2.2. Tissue dissociation and single cell RNA sequencing [bio-protocol.org]
- 11. en.genemind.com [en.genemind.com]
Orthogonal Methods to Confirm CYH33's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal experimental methods to confirm the mechanism of action of CYH33, a highly selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Understanding the target engagement and downstream cellular effects of this compound is crucial for its development as an anti-cancer therapeutic. This document outlines various experimental approaches, presents exemplary data, and offers detailed protocols to rigorously validate its intended biological activity.
Introduction to this compound
This compound is an orally active and highly selective PI3Kα inhibitor.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[2] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most commonly mutated oncogenes in solid tumors, making it a prime target for cancer therapy.[3][4] this compound has demonstrated potent anti-tumor activity in preclinical models and is currently in clinical development.[5][6][7] Its mechanism of action is centered on the direct inhibition of PI3Kα, leading to the suppression of downstream signaling, cell cycle arrest, and modulation of the tumor microenvironment.[1][2][3]
Orthogonal Experimental Approaches to Validate Mechanism of Action
To robustly confirm the mechanism of action of a targeted inhibitor like this compound, a multi-faceted approach employing orthogonal methods is essential. These methods should provide evidence at different biological levels, from direct target interaction to cellular and in-vivo physiological responses.
A logical workflow for confirming the mechanism of action is as follows:
Caption: Workflow for MoA Confirmation.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are the first step in confirming the direct interaction of an inhibitor with its purified target protein. These assays quantify the potency and selectivity of the compound in a cell-free system.
Comparison of PI3K Inhibitors in Biochemical Assays:
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ | Selectivity vs. PI3Kγ |
| This compound | PI3Kα | 5.9 | ~101x | ~13x | ~38x |
| Alpelisib (BYL719) | PI3Kα | 5 | >50x | >250x | >250x |
| Pictilisib (GDC-0941) | pan-PI3K | 3 (α), 33 (β), 3 (δ), 75 (γ) | ~11x (vs α) | ~1x (vs α) | ~25x (vs α) |
Data for this compound is based on preclinical findings.[1] Data for other inhibitors is compiled from publicly available sources for comparative purposes.
Experimental Protocol: Adapta™ Universal Kinase Assay
The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures ADP formation, a universal product of kinase activity.
-
Reaction Setup: A kinase reaction is performed with purified PI3Kα enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the inhibitor (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: An antibody labeled with a Europium (Eu) donor and an ADP tracer labeled with an Alexa Fluor® 647 acceptor are added. EDTA is also added to stop the kinase reaction.
-
Signal Reading: In the absence of kinase activity (or in the presence of a potent inhibitor), the Eu-antibody binds to the tracer, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of kinase activity.
Cellular Target Engagement and Pathway Modulation
While biochemical assays confirm direct target inhibition, cellular assays are necessary to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the intended signaling pathway.
Western Blotting for PI3K Pathway Inhibition
Western blotting is a fundamental technique to visualize the phosphorylation status of key proteins downstream of PI3Kα, such as AKT and S6 ribosomal protein. A reduction in the phosphorylation of these proteins upon treatment with this compound provides direct evidence of pathway inhibition in cells.
Expected Results of this compound Treatment on PI3K Pathway Signaling:
| Cell Line (PIK3CA status) | Treatment | p-AKT (Ser473) Level | Total AKT Level | p-S6 Level | Total S6 Level |
| T47D (H1047R mutant) | Vehicle | High | Unchanged | High | Unchanged |
| T47D (H1047R mutant) | This compound | Decreased | Unchanged | Decreased | Unchanged |
| MCF7 (E545K mutant) | Vehicle | High | Unchanged | High | Unchanged |
| MCF7 (E545K mutant) | This compound | Decreased | Unchanged | Decreased | Unchanged |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cancer cells (e.g., T47D or MCF7) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PI3K/AKT/mTOR Signaling Pathway Diagram:
Caption: PI3K/AKT/mTOR Signaling Pathway.
Downstream Cellular Phenotypes
Confirmation of target engagement and pathway modulation should be followed by the assessment of downstream cellular consequences, such as effects on cell proliferation and cell cycle progression.
Cell Cycle Analysis
Inhibition of the PI3K/AKT pathway is known to induce G1 cell cycle arrest.[3] This can be quantified by flow cytometry using DNA staining dyes like propidium iodide (PI).
Expected Results of this compound on Cell Cycle Distribution:
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| T47D | Vehicle | ~50% | ~35% | ~15% |
| T47D | This compound (IC50 conc.) | Increased (>65%) | Decreased (<20%) | Decreased (<15%) |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
In-Vivo Pharmacodynamics and Tumor Microenvironment Modulation
The final step in confirming the mechanism of action is to demonstrate target modulation and anti-tumor effects in an in-vivo setting. This includes measuring pharmacodynamic (PD) biomarkers in tumor tissue and assessing the impact on the tumor microenvironment (TME).
Tumor Microenvironment Analysis
Recent studies have shown that PI3Kα inhibitors, including this compound, can modulate the tumor immune microenvironment.[2][8] Specifically, this compound has been shown to increase the infiltration and activation of CD8+ T cells while reducing the population of immunosuppressive M2-like macrophages and regulatory T cells (Tregs).[2][9]
Expected Immunomodulatory Effects of this compound in the TME:
| Immune Cell Population | Change upon this compound Treatment |
| CD8+ T Cells | Increased infiltration and activation |
| CD4+ T Helper Cells | Increased infiltration |
| M2-like Macrophages | Decreased |
| Regulatory T Cells (Tregs) | Decreased |
Experimental Protocol: Flow Cytometric Analysis of Tumor Infiltrating Lymphocytes
-
In-Vivo Study: Treat tumor-bearing mice with this compound or vehicle control.
-
Tumor Dissociation: At the end of the study, excise the tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Staining: Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs; CD11b, F4/80, CD206 for M2 macrophages).
-
Flow Cytometry: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Gate on the CD45+ leukocyte population and subsequently identify and quantify the different immune cell subsets.
Logical Diagram of this compound's Effect on the Tumor Microenvironment:
Caption: TME Modulation by this compound.
Conclusion
The confirmation of this compound's mechanism of action relies on a suite of orthogonal experiments that build upon one another. Starting with the direct inhibition of purified PI3Kα in biochemical assays, the investigation progresses to demonstrate on-target pathway modulation in cancer cells, leading to predictable downstream effects on the cell cycle. Finally, in-vivo studies confirm that these cellular effects translate to anti-tumor activity and a favorable modulation of the tumor microenvironment. This comprehensive, multi-layered validation provides a robust preclinical data package to support the clinical development of this compound as a selective PI3Kα inhibitor for the treatment of cancer.
References
- 1. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Analysis of the Safety Profiles of CYH33 and Alpelisib in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two selective PI3Kα inhibitors, CYH33 and alpelisib. By presenting key experimental data from clinical trials, this document aims to inform researchers, scientists, and drug development professionals on the tolerability of these targeted therapies.
Introduction
This compound and alpelisib are both potent and selective inhibitors of the α-isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation, often through mutations in the PIK3CA gene, is a hallmark of various cancers.[1] While both this compound and alpelisib target the same pathway, understanding their distinct safety profiles is crucial for their clinical development and potential therapeutic application. This guide summarizes the adverse event data from key clinical trials and outlines the general methodologies for safety assessment.
Comparative Safety Profile: this compound vs. Alpelisib
The following table summarizes the treatment-related adverse events (TRAEs) observed in the first-in-human phase Ia trial of this compound and the pivotal SOLAR-1 and BYLieve studies for alpelisib.
| Adverse Event | This compound (Phase Ia Study)[2][3] | Alpelisib (SOLAR-1 Study)[4] | Alpelisib (BYLieve Study)[1] |
| Any Grade (%) | |||
| Hyperglycemia | 90.2 | 63.7 | ~29 (Grade ≥3) |
| Decreased Appetite | 41.2 | - | - |
| Nausea | 37.3 | - | - |
| Weight Loss | 31.4 | - | - |
| Diarrhea | 29.4 | 57.7 | - |
| Vomiting | 25.5 | - | - |
| Peripheral Edema | 25.5 | - | - |
| Fatigue | 17.6 | - | - |
| Rash | 17.6 | 53.9 | ~10 (Grade ≥3) |
| Facial Edema | 15.7 | - | - |
| Hyponatremia | 11.8 | - | - |
| Mouth Ulceration | 11.8 | - | - |
| Grade ≥3 (%) | |||
| Hyperglycemia | 58.8 | 36.6 | 29 |
| Rash | - | 9.9 | 10 |
| Diarrhea | - | 6.7 | - |
| Platelet Count Decreased | Common | - | - |
| Peripheral Edema | Common | - | - |
| Fatigue | Common | - | - |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and reporting methodologies. "Common" for this compound Grade ≥3 events indicates they were among the most frequent but specific percentages for each were not provided in the source.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methodologies for safety assessment, the following diagrams are provided.
Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound and alpelisib.
Caption: General experimental workflow for drug safety assessment.
Experimental Protocols
Preclinical Safety and Toxicology Assessment
While specific preclinical toxicology reports for this compound and alpelisib are not publicly available, the general methodology for this class of drugs involves studies in at least two species (one rodent, one non-rodent) to assess potential toxicities. These studies typically include:
-
Dose Range-Finding Studies: To determine the doses for longer-term studies.
-
Repeat-Dose Toxicity Studies: Animals are administered the drug daily for a specified duration (e.g., 28 days) to evaluate the toxic effects on organs and tissues.
-
Safety Pharmacology Studies: To assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential of the drug to cause genetic mutations or cancer.
For instance, a study on the PI3Kδ inhibitor roginolisib involved dose-range finding and 4-week GLP toxicology studies in rats and dogs, where parameters like clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology were evaluated.[5]
Clinical Safety Assessment
The safety of this compound and alpelisib in humans was evaluated in clinical trials with rigorous monitoring protocols.
This compound Phase Ia Study (NCT03544905): The primary objectives of this first-in-human study were to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended phase 2 dose (RP2D) of this compound.[2] Safety assessments included:
-
Monitoring and grading of treatment-emergent adverse events (TEAEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.03.[2]
-
Regular laboratory tests, electrocardiograms (ECGs), and physical examinations.[2]
-
Defining dose-limiting toxicities (DLTs) to determine the MTD.[2]
Alpelisib SOLAR-1 Study (NCT02437318): This was a randomized, double-blind, placebo-controlled phase III trial. Safety assessments included:
-
Continuous monitoring of adverse events (AEs) graded per NCI-CTCAE v4.03.[6]
-
Regular assessment of vital signs, hematological, and biochemical laboratory parameters.[6]
-
Specific monitoring for adverse events of special interest (AESIs) such as hyperglycemia, rash, and gastrointestinal toxicity.[6] Fasting plasma glucose was assessed frequently, especially in the initial weeks of treatment.[6]
Discussion
Both this compound and alpelisib, as PI3Kα inhibitors, demonstrate a class-effect of hyperglycemia, which is an on-target toxicity.[2][4] In the phase Ia study of this compound, hyperglycemia was the most frequent treatment-related adverse event, with a high incidence of grade ≥3 events.[2][3] Similarly, hyperglycemia is a well-documented and common adverse event for alpelisib.[4]
Rash and diarrhea are also notable adverse events for alpelisib.[4] While rash was observed with this compound, its reported incidence in the phase Ia study was lower than that for alpelisib in the SOLAR-1 trial.[2][4] Diarrhea was also reported for this compound but at a lower frequency compared to alpelisib.[2][4]
It is important to note that the data for this compound is from an early-phase dose-escalation study with a smaller patient population, while the data for alpelisib is from larger, later-phase trials.[2][4] Further clinical development of this compound will provide a more comprehensive understanding of its safety profile.
Conclusion
This compound and alpelisib share some common on-target toxicities, particularly hyperglycemia. However, the initial data suggests potential differences in the frequency of other adverse events such as rash and diarrhea. As more data from ongoing and future clinical trials of this compound become available, a more definitive comparison of the safety profiles of these two PI3Kα inhibitors can be made. This will be critical for optimizing their therapeutic use and managing their toxicities in the clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synergistic Alliance of CYH33 and Olaparib: A New Frontier in Cancer Therapy
A comprehensive evaluation of the synergistic anti-tumor mechanism of the novel PI3Kα inhibitor CYH33 in combination with the PARP inhibitor olaparib, offering a promising strategy for the treatment of advanced solid tumors.
The combination of this compound, a potent and highly selective PI3Kα inhibitor, and olaparib, a PARP inhibitor, is currently under clinical investigation as a promising therapeutic strategy for advanced solid tumors, particularly those with mutations in DNA damage repair (DDR) genes.[1][2][3] The mechanistic rationale for this synergy lies in the intricate interplay between the PI3K signaling pathway and the DNA damage response. Preclinical studies have indicated that this compound's in vivo and in vitro activity is superior to the approved PI3Kα inhibitor BYL719 (alpelisib).[4]
Deciphering the Synergistic Mechanism
The synergistic effect of combining a PI3Kα inhibitor like this compound with a PARP inhibitor like olaparib is predicated on the concept of synthetic lethality. This occurs when the simultaneous inhibition of two key cellular pathways leads to cell death, while the inhibition of either pathway alone is not lethal.
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death.
This compound, as a selective PI3Kα inhibitor, plays a crucial role in inducing a state of "BRCAness" or HRR deficiency in cancer cells that may not have inherent HRR defects. The proposed mechanism involves the following steps:
-
Inhibition of the PI3K/AKT Pathway: this compound blocks the PI3Kα enzyme, a key component of the PI3K/AKT signaling pathway, which is frequently overactivated in various cancers.
-
Downregulation of BRCA1/2: Inhibition of the PI3K/AKT pathway has been shown to lead to a decrease in the expression of BRCA1 and BRCA2 proteins. These proteins are essential for the proper functioning of the HRR pathway.
-
Induction of HRR Deficiency: The downregulation of BRCA1/2 proteins impairs the cell's ability to repair double-strand DNA breaks through the high-fidelity HRR mechanism.
-
Sensitization to PARP Inhibition: With a compromised HRR pathway, cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand DNA breaks. The concurrent administration of olaparib blocks this remaining repair mechanism.
-
Accumulation of DNA Damage and Cell Death: The combination of impaired HRR and PARP inhibition leads to a catastrophic accumulation of DNA damage, ultimately triggering apoptosis and cell death.
This synergistic interaction is currently being evaluated in a Phase Ib clinical trial (NCT04586335) for patients with advanced solid tumors harboring DDR gene mutations and/or PIK3CA mutations.[3]
Visualizing the Synergistic Mechanism
Caption: Synergistic anti-tumor mechanism of this compound and olaparib.
Supporting Preclinical Evidence (Analogous Compounds)
While specific preclinical data for the this compound and olaparib combination is not yet publicly available, extensive research on other PI3K inhibitors in combination with olaparib provides a strong foundation for the ongoing clinical trials.
| Experimental Finding | PI3K Inhibitor | Cancer Type | Key Results |
| Reduced Cell Viability | BKM120 | Ovarian Cancer | Synergistic inhibition of proliferation in PIK3CA-mutant cell lines. |
| Increased Apoptosis | BKM120 | Ovarian Cancer | Combination treatment led to enhanced apoptosis compared to single agents. |
| Elevated DNA Damage | BKM120 | Ovarian Cancer | Increased levels of γ-H2AX, a marker of DNA double-strand breaks, with combination treatment. |
| Tumor Growth Inhibition (In Vivo) | NVP-BKM120 | BRCA1-related Breast Cancer | Combination with olaparib significantly delayed tumor doubling time in a mouse model. |
| Downregulation of BRCA1/2 | BKM120 | Ovarian Cancer | Treatment with the PI3K inhibitor led to decreased expression of BRCA1 and BRCA2. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of drug combinations like this compound and olaparib.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the effect of this compound and olaparib, alone and in combination, on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, olaparib, and their combination for 72 hours. Include a vehicle-treated control group.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and olaparib, alone and in combination.
-
Cell Treatment: Treat cells with this compound, olaparib, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
DNA Damage Assessment (γ-H2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks as a measure of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound, olaparib, or the combination for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against phosphorylated histone H2AX (γ-H2AX). Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and olaparib synergy.
Comparison with Alternative Therapeutic Strategies
The combination of this compound and olaparib is being explored in a landscape of evolving cancer therapies, particularly for tumors with DDR defects. Here's a comparison with other established and emerging strategies:
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| Olaparib Monotherapy | PARP inhibition in HRR-deficient tumors. | Effective in BRCA-mutated cancers; oral administration. | Limited efficacy in HRR-proficient tumors; development of resistance. |
| Olaparib + Anti-angiogenic Agents (e.g., Bevacizumab) | Dual inhibition of DNA repair and tumor vasculature growth. | Improved progression-free survival in ovarian cancer. | Increased toxicity; not universally effective across all tumor types. |
| Olaparib + Immunotherapy (e.g., Pembrolizumab) | PARP inhibition may increase tumor mutational burden and PD-L1 expression, enhancing immunotherapy response. | Potential for durable responses; broad applicability. | Efficacy is still under investigation; potential for immune-related adverse events. |
| This compound + Olaparib | Induction of "BRCAness" by PI3Kα inhibition, sensitizing tumors to PARP inhibition. | Potential to expand the utility of PARP inhibitors to HRR-proficient tumors; targets a frequently mutated pathway (PIK3CA). | Clinical efficacy and toxicity profile are still being evaluated. |
Conclusion
The combination of the PI3Kα inhibitor this compound and the PARP inhibitor olaparib represents a rationally designed and promising therapeutic strategy. By exploiting the principle of synthetic lethality, this combination has the potential to expand the clinical benefit of PARP inhibitors to a broader patient population beyond those with inherent BRCA mutations. The ongoing clinical trials will be crucial in defining the safety and efficacy of this novel combination and its place in the armamentarium of targeted cancer therapies. The preclinical data from analogous compounds strongly support the mechanistic rationale, and the well-defined experimental protocols will be instrumental in further elucidating the nuances of this synergistic interaction.
References
Independent Validation of CYH33: A Comparative Guide for Researchers
This guide provides an objective comparison of the published research findings for CYH33, a potent and highly selective PI3Kα inhibitor, with other alternatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action and Preclinical Efficacy
This compound is an orally active small molecule that potently and selectively inhibits the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[3][4] this compound has been shown to effectively inhibit this pathway, leading to reduced phosphorylation of AKT and downstream effectors.[1][2] This inhibition results in G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][5]
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines, particularly those derived from breast cancer, and in in-vivo xenograft models.[1][2] Notably, this compound has shown more potent anti-tumor activity in immune-competent mouse models compared to immunodeficient mice, suggesting a role in modulating the tumor microenvironment.[6] Specifically, this compound has been found to enhance the infiltration and activation of CD8+ T cells.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from published preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| PI3Kα IC50 | 5.9 nM | Enzyme assay | [2] |
| PI3Kβ IC50 | 598 nM | Enzyme assay | [2] |
| PI3Kδ IC50 | 78.7 nM | Enzyme assay | [2] |
| PI3Kγ IC50 | 225 nM | Enzyme assay | [2] |
| Cell Proliferation IC50 | < 1 µM | In 18 out of 32 breast cancer cell lines | [2] |
Table 2: Phase 1a Clinical Trial (NCT03544905) Efficacy Data
| Parameter | Value | Patient Population | Reference |
| Recommended Phase 2 Dose (RP2D) | 40 mg once daily | Advanced solid tumors | [7][8] |
| Objective Response Rate (ORR) - Overall | 11.9% (5/42 evaluable patients) | Advanced solid tumors | [7] |
| ORR - PIK3CA Mutant | 14.3% (4/28 evaluable patients) | Advanced solid tumors with PIK3CA mutations | [7] |
| ORR - PIK3CA Mutant (40 mg dose) | 33.3% | Advanced solid tumors with PIK3CA mutations | [9] |
| Complete Response (CR) | 1 patient | Ovarian cancer | [9] |
| Partial Response (PR) | 4 patients | Colorectal, breast, ovarian, and gastric cancer | [9] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase 1a Trial
| Adverse Event | Any Grade | Grade 3/4 | Reference |
| Hyperglycemia | 90.2% | 51.3% (Grade 3) | [7][9] |
| Decreased Appetite | 41.2% | 5% (Grade 3) | [7][8] |
| Nausea | 37.3% | 5% (Grade 3) | [7][8] |
| Diarrhea | 29.4% | - | [7][8] |
| Rash | 17.6% | Yes (Grade 3/4) | [7] |
Comparison with Alternatives
The primary approved alternative to this compound for a similar indication (HR+/HER2- advanced breast cancer with PIK3CA mutations) is alpelisib (Piqray). While direct head-to-head clinical trial data is not yet available, a comparison can be drawn from their respective published findings.
Table 4: Comparison of this compound and Alpelisib
| Feature | This compound | Alpelisib |
| Target | PI3Kα | PI3Kα |
| Indication (Clinical Development) | Advanced solid tumors with PIK3CA mutations | Approved for HR+/HER2- advanced breast cancer with PIK3CA mutations (in combination with fulvestrant) |
| Reported ORR (PIK3CA Mutant) | 14.3% (monotherapy, various solid tumors)[7] | 35.7% (in combination with fulvestrant, breast cancer - SOLAR-1 trial) |
| Key TRAEs | Hyperglycemia, rash, diarrhea[7] | Hyperglycemia, rash, diarrhea |
| Immunomodulatory Effects | Enhances CD8+ T cell infiltration and activation[6] | Effects on the tumor microenvironment are under investigation. |
It is important to note that the ORR for this compound is from a Phase 1a monotherapy trial in a heterogeneous population of advanced solid tumors, while the ORR for alpelisib is from a Phase 3 trial in combination with fulvestrant specifically in breast cancer. Further clinical investigation is needed for a direct comparison of efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation of research findings. Below are summaries of the key methodologies used in the preclinical evaluation of this compound.
1. PI3K Enzyme Activity Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.
-
Methodology: A biochemical assay is performed using recombinant human PI3K isoforms (α, β, δ, γ). The kinase activity is measured by quantifying the production of ADP from ATP using a kinase-glo luminescence assay. The assay is run with a series of this compound concentrations to determine the IC50 value for each isoform.
2. Cell Proliferation Assay (SRB Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). After treatment, cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB). The absorbance is measured at a specific wavelength to determine the cell density, from which the IC50 for cell proliferation is calculated.[10]
3. Western Blot Analysis for Protein Phosphorylation
-
Objective: To confirm the inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
-
Methodology: Cancer cells are treated with this compound for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT, p-S6K) and total protein levels as a loading control. Detection is performed using secondary antibodies conjugated to a reporter enzyme, and bands are visualized using chemiluminescence.
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo xenograft studies.
References
- 1. Unveiling this compound: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. m.hsppharma.com [m.hsppharma.com]
- 4. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 5. Haihe Biopharma obtains the IND Approval from FDA for its innovative PI3Ka inhibitor [haihepharma.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human phase I study of this compound, a phosphatidylinositol 3-kinase (PI3K) α selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 9. targetedonc.com [targetedonc.com]
- 10. PI3Kα inhibitor this compound triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of CYH33
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before handling or disposing of CYH33. [4][5]
Key Chemical and Safety Data for this compound
This compound, also known as Risovalisib, is a solid compound with the chemical formula C₂₄H₂₉F₃N₈O₅S and a molecular weight of 598.6 g/mol .[1][2] It is intended for laboratory research use only.[1] As an antineoplastic and cytotoxic drug, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential health hazards.[4]
| Property | Value | Reference |
| CAS Number | 1494684-28-4 | [1][2] |
| Molecular Formula | C₂₄H₂₉F₃N₈O₅S | [1][2] |
| Molecular Weight | 598.60 | [2] |
| Appearance | Solid | [1] |
| Storage | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [2][6] |
Recommended Disposal Protocol for this compound
The following step-by-step protocol is based on general best practices for the disposal of cytotoxic and investigational drugs.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat, and safety glasses.[4]
-
All handling of this compound, including preparation and disposal, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Waste Segregation and Collection:
-
Identify Waste Streams: Properly segregate waste contaminated with this compound from other laboratory waste. Do not mix this compound waste with other chemical or biological waste unless explicitly instructed to do so by your EHS department.[4]
-
Bulk Waste:
-
This includes any unused or expired this compound, as well as solutions with concentrations of the compound.
-
Dispose of bulk this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. These are often black RCRA (Resource Conservation and Recovery Act) containers.[4] Contact your EHS office to obtain the correct containers.[4]
-
-
Trace Waste:
-
This category includes items with minimal contamination, such as empty vials, used gloves, bench paper, and other disposable lab supplies that have come into contact with this compound.
-
Place trace-contaminated disposable items in a designated yellow chemotherapy waste container.[4]
-
-
Sharps:
Container Management and Labeling:
-
All waste containers must be kept closed except when adding waste.[8]
-
Label all containers clearly with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."
Final Disposal:
-
Once a waste container is full, arrange for pickup by your institution's EHS department.[4]
-
The standard and recommended method for the final disposal of cytotoxic waste is incineration by a licensed hazardous waste management vendor.[5][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general best practices for handling cytotoxic compounds. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety department. Always adhere to the specific protocols and regulations established by your organization.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. Innovative Anti-tumor PI3Kα Inhibitor this compound Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 4. web.uri.edu [web.uri.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. glpbio.com [glpbio.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of CYH33: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of CYH33, a potent and selective PI3Kα inhibitor currently under investigation in clinical trials for solid tumors.[1][2][3] Given its status as an investigational drug, a formal Safety Data Sheet (SDS) may not be readily available. This guide, therefore, is based on the known pharmacological properties of this compound, general best practices for handling potent research compounds, and data from published clinical studies to ensure the safety of laboratory personnel.
Immediate Safety and Handling Information
This compound (CAS No. 1494684-28-4) is a highly selective PI3Kα inhibitor.[4] Clinical data has shown that it can cause adverse effects in humans, including hyperglycemia, rash, decreased platelet count, peripheral edema, and fatigue.[1][2][3] Therefore, it is imperative to handle this compound with appropriate caution to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various procedures involving this compound.
| Procedure | Required PPE |
| Receipt and Storage | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Disposable solid-front laboratory coat- Chemical splash goggles or safety glasses with side shields- Double nitrile gloves- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Preparation of Solutions | - Disposable solid-front laboratory coat- Chemical splash goggles- Double nitrile gloves- Face shield (if there is a splash hazard)- Work should be performed in a certified chemical fume hood |
| In-vitro/In-vivo Administration | - Disposable solid-front laboratory coat- Safety glasses with side shields- Double nitrile gloves |
| Waste Disposal | - Disposable solid-front laboratory coat- Chemical splash goggles- Heavy-duty nitrile or neoprene gloves |
Operational Plan for Safe Handling
A clear and logical workflow is critical to ensuring safety when working with potent compounds like this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols
Detailed Methodology for Safe Handling of this compound in a Laboratory Setting
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear standard laboratory coat, safety glasses, and nitrile gloves.
-
Log the compound into your chemical inventory.
-
Store the compound in a designated, clearly labeled, and secure location, such as a locked cabinet or refrigerator, according to any supplier recommendations.
2. Weighing of Solid this compound:
-
Perform this task in a ventilated balance enclosure or a certified chemical fume hood to minimize inhalation exposure.
-
Don a disposable solid-front laboratory coat, chemical splash goggles, and double nitrile gloves. If a ventilated enclosure is not available, an N95 respirator is required.
-
Use dedicated spatulas and weigh boats.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after weighing. Dispose of contaminated wipes as hazardous waste.
3. Preparation of this compound Solutions:
-
All solution preparations must be conducted in a certified chemical fume hood.
-
Wear a disposable solid-front laboratory coat, chemical splash goggles, and double nitrile gloves. A face shield is recommended if there is a significant splash risk.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap the vial or container securely before mixing or vortexing.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. In-vitro and In-vivo Administration:
-
Wear a disposable solid-front laboratory coat, safety glasses, and double nitrile gloves.
-
When administering the compound, take care to avoid aerosols, splashes, or direct contact with skin.
-
For in-vivo studies, handle animal bedding and waste from treated animals as potentially contaminated for a defined period (e.g., 48-72 hours) and dispose of it as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Caption: Logical flow for the segregation and disposal of waste generated from working with this compound.
Step-by-Step Disposal Guidance
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash.
-
Solid Waste:
-
Contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and wipes should be collected in a designated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused or expired this compound solutions and contaminated cell culture media should be collected in a sealed, leak-proof hazardous liquid waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name of the compound, and the solvent.
-
-
Sharps Waste:
-
Needles and syringes used for administering this compound should be disposed of immediately into a designated, puncture-proof sharps container. Do not recap needles.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable solvent (e.g., 70% ethanol) followed by a laboratory detergent is recommended.
-
-
Waste Pickup:
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.
-
References
- 1. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase Ia study of the PI3Kα inhibitor this compound in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. medkoo.com [medkoo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
